1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
Description
Properties
IUPAC Name |
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-14,21-22H/b3-1+,4-2+,10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALMCMYYFAHUGA-BPTNNVFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045759 | |
| Record name | (E,E,E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149732-52-5 | |
| Record name | 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E,E,E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is a naturally occurring diarylheptanoid, a class of plant secondary metabolites known for their diverse pharmacological properties. This compound, structurally related to curcumin, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources, a generalized isolation protocol, and a detailed examination of its known biological activities and associated signaling pathways.
Natural Sources
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one has been identified in several plant species, primarily within the Zingiberaceae family. The principal natural sources include:
-
Turmeric (Curcuma longa): The rhizomes of Curcuma longa are a well-documented source of this compound, where it co-occurs with other curcuminoids.[1][2] The first full characterization of the all-trans isomer was from turmeric extracts in 1993.[1][2]
-
Torch Ginger (Etlingera elatior): This compound has also been isolated from the rhizomes of Etlingera elatior.[1]
-
Curcuma kwangsiensis: The rhizomes of this Curcuma species are another confirmed natural source.
Other species from which this or structurally similar diarylheptanoids have been isolated include Dioscorea oppositifolia and Curcuma mangga.
Quantitative Data
Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one in its natural sources. While numerous studies have quantified the total curcuminoid content in Curcuma longa, the specific yield or percentage by dry weight of this particular diarylheptanoid has not been extensively reported. For Etlingera elatior and Curcuma kwangsiensis, the literature primarily confirms its presence without providing detailed quantitative analysis. One study noted a low yield of the compound from Curcuma kwangsiensis, which led to its chemical synthesis for further investigation.
Experimental Protocols: A Generalized Approach to Isolation
Extraction
-
Sample Preparation: Fresh rhizomes are washed, sliced, and either air-dried or freeze-dried. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered rhizome is subjected to solvent extraction, typically using methanol or ethanol, through methods such as maceration, Soxhlet extraction, or pressurized liquid extraction.
Fractionation
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
This residue is then suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diarylheptanoids are typically enriched in the ethyl acetate and chloroform fractions.
Chromatographic Purification
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Structure Elucidation
The structure of the purified compound is confirmed using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.
Biological Activity and Signaling Pathways
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one has demonstrated significant biological activities, with its antiviral properties being a key area of recent research.
Antiviral Activity: Inhibition of SARS-CoV-2 Nucleocapsid Protein
Recent studies have identified (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein. The N protein is crucial for the viral life cycle, playing a key role in the packaging of the viral RNA genome.
Mechanism of Action: This diarylheptanoid targets the N-terminal domain (NTD) of the N protein. By binding to the N-NTD, it is thought to interfere with the binding of the N protein to viral RNA, thereby disrupting the formation of the ribonucleoprotein (RNP) complex. This inhibition of RNP formation is a critical step in preventing viral replication.
Caption: Inhibition of SARS-CoV-2 Nucleocapsid Protein by (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.
Potential Anticancer Activity: Insights from a Structural Analog
While direct studies on the anticancer signaling pathways of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one are limited, research on a closely related structural analog, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one , provides valuable insights into its potential mechanism of action. This analog has been shown to induce apoptosis in human lung cancer cells through the modulation of the PI3K/Akt and ERK1/2 signaling pathways.
Proposed Mechanism:
-
Inhibition of the PI3K/Akt Pathway: The compound downregulates the phosphorylation of Akt, a key survival kinase. Inhibition of this pathway is known to promote apoptosis.
-
Activation of the ERK1/2 Pathway: The compound upregulates the phosphorylation of ERK1/2, a component of the MAPK signaling cascade. Sustained activation of the ERK pathway can lead to cell cycle arrest and apoptosis in some cancer cell types.
This dual modulation of critical signaling pathways suggests that diarylheptanoids, including the title compound, may possess therapeutic potential as anticancer agents.
References
Isolating a Key Curcuminoid: A Technical Guide to 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one from Curcuma longa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a naturally occurring curcuminoid found in the rhizomes of Curcuma longa (turmeric). This document details the experimental protocols for extraction and purification, presents key quantitative data in a structured format, and illustrates the relevant biological signaling pathways.
Introduction
This compound is a curcuminoid that has garnered interest for its potential therapeutic properties, including antioxidant and antiviral activities. As a minor constituent of turmeric, its efficient isolation is crucial for further pharmacological investigation and drug development. This guide synthesizes available scientific literature to provide a detailed methodology for its isolation and characterization.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₁₆O₃ |
| Molecular Weight | 292.33 g/mol |
| Appearance | Yellow powder |
| Melting Point | 168–170 °C[1] |
| UV-Vis (λmax) | Not explicitly found for this compound |
| Infrared (IR) ν (cm⁻¹) | Not explicitly found for this compound |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.47 (t, J = 13.1 Hz, 3H), 6.88 (d, J = 8.6 Hz, 2H), 6.61 (d, J = 16.2 Hz, 1H), 6.23 (s, 1H), 2.38 (s, 3H)[2] |
| ¹³C NMR | Not explicitly found for this compound |
| Mass Spectrometry (MS) | Not explicitly found for this compound |
Experimental Protocols
The isolation of this compound from Curcuma longa rhizomes involves a multi-step process of extraction followed by chromatographic purification.
Extraction
A common method for extracting curcuminoids from turmeric is solvent extraction.
-
Materials:
-
Dried and powdered rhizomes of Curcuma longa
-
Methanol (90%) or Acetone
-
Soxhlet apparatus or percolation setup
-
Rotary evaporator
-
Petroleum ether
-
-
Procedure:
-
The ground turmeric powder is subjected to extraction with a suitable solvent. Methanol (90%) can be used in a percolation setup, where the solvent is passed through the plant material multiple times. Alternatively, acetone can be used in a Soxhlet apparatus for continuous extraction.
-
The resulting extract is filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude oleoresin.
-
The oleoresin is then treated with petroleum ether to precipitate the crude curcuminoid mixture. The precipitate is collected and dried.
-
Chromatographic Purification
The crude curcuminoid mixture is then subjected to chromatographic techniques to isolate the target compound.
-
Materials:
-
Silica gel (for column chromatography, 60-120 mesh)
-
Glass column for chromatography
-
Solvents: Chloroform, Methanol, Benzene
-
Preparative Thin-Layer Chromatography (PTLC) plates (Silica gel 60 F₂₅₄)
-
Developing chamber for TLC
-
UV lamp for visualization
-
-
Procedure:
a. Silica Gel Column Chromatography:
-
A glass column is packed with silica gel suspended in a non-polar solvent like chloroform.
-
The crude curcuminoid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
The column is eluted with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with a high ratio of chloroform to methanol (e.g., 98:2) and gradually increasing the methanol concentration.[3] Another reported system for curcuminoid separation is chloroform:benzene:methanol (80:15:5).[4]
-
Fractions are collected and monitored by analytical Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) to identify fractions containing the desired compound.[5]
-
Fractions containing this compound are pooled and the solvent is evaporated.
b. Preparative Thin-Layer Chromatography (PTLC):
-
For further purification, the enriched fractions from column chromatography can be subjected to PTLC.
-
The sample is applied as a continuous band near the bottom of a preparative TLC plate.
-
The plate is developed in a chamber saturated with an appropriate solvent system, such as chloroform:benzene:methanol (80:15:5).
-
After development, the plate is dried, and the bands are visualized under a UV lamp.
-
The band corresponding to this compound is carefully scraped from the plate.
-
The compound is then eluted from the silica gel using a polar solvent (e.g., methanol or acetone), followed by filtration and evaporation of the solvent to yield the pure compound.
-
Experimental and Logical Workflows
The following diagrams illustrate the key experimental and logical workflows described in this guide.
Signaling Pathways
This compound and related curcuminoids have been shown to modulate various signaling pathways, contributing to their biological activities.
Inhibition of NF-κB Signaling Pathway
Curcuminoids are known inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation and cancer.
Inhibition of SARS-CoV-2 Nucleocapsid Protein
Recent studies have indicated that this compound exhibits antiviral activity against SARS-CoV-2 by targeting the nucleocapsid (N) protein, which is essential for viral replication.
Conclusion
This technical guide provides a framework for the isolation, characterization, and understanding of the biological context of this compound from Curcuma longa. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this promising curcuminoid.
References
An In-depth Technical Guide to the Biosynthesis Pathway of Curcuminoid Analogs in Zingiberaceae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of curcuminoids, the pharmacologically active polyphenolic compounds found in species of the Zingiberaceae family, most notably turmeric (Curcuma longa). This document details the core biosynthetic pathway, presents quantitative data on enzyme kinetics and metabolite distribution, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows.
The Core Biosynthesis Pathway of Curcuminoids
Curcuminoids are synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The biosynthesis of the three primary curcuminoids—curcumin, demethoxycurcumin, and bisdemethoxycurcumin—is a multi-step process involving several key enzymes. The pathway can be broadly divided into two stages: the upstream phenylpropanoid pathway that generates the hydroxycinnamoyl-CoA precursors, and the core curcuminoid biosynthesis pathway where these precursors are condensed to form the characteristic diarylheptanoid scaffold.
Upstream Phenylpropanoid Pathway
The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into p-coumaroyl-CoA and feruloyl-CoA. These two molecules serve as the primary building blocks for the curcuminoid skeleton.[1] The key enzymes in this upstream pathway include:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]
-
p-Coumaroyl Shikimate Transferase (CST): A key enzyme in the shikimate pathway that can lead to various phenylpropanoids.
-
p-Coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H): Involved in the hydroxylation of the aromatic ring.
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): Catalyzes the methylation of the hydroxyl group on the aromatic ring to produce feruloyl-CoA from caffeoyl-CoA.[2]
Core Curcuminoid Biosynthesis
The central steps in curcuminoid biosynthesis are catalyzed by two types of Type III Polyketide Synthases (PKSs): Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).
-
Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of a hydroxycinnamoyl-CoA (either feruloyl-CoA or p-coumaroyl-CoA) with a molecule of malonyl-CoA to form a diketide-CoA intermediate (e.g., feruloyldiketide-CoA).
-
Curcumin Synthase (CURS): This enzyme, which exists in multiple isoforms (CURS1, CURS2, and CURS3), then catalyzes the condensation of a second hydroxycinnamoyl-CoA molecule with the diketide-CoA intermediate to produce the final curcuminoid scaffold. The specific curcuminoid analog produced depends on the substrate specificities of the DCS and CURS isoforms involved.
The combination of different hydroxycinnamoyl-CoA substrates by these enzymes leads to the diversity of curcuminoids:
-
Curcumin: Formed from two molecules of feruloyl-CoA and one molecule of malonyl-CoA.
-
Demethoxycurcumin: Formed from one molecule of feruloyl-CoA, one molecule of p-coumaroyl-CoA, and one molecule of malonyl-CoA.
-
Bisdemethoxycurcumin: Formed from two molecules of p-coumaroyl-CoA and one molecule of malonyl-CoA.
Data Presentation
Quantitative Data: Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters of the key enzymes involved in the core curcuminoid biosynthesis pathway in Curcuma longa.
| Enzyme | Substrate | Km (μM) | kcat (min-1) | S50 (μM) | Hill Slope | Reference |
| DCS | Feruloyl-CoA | - | - | 46 | 1.8 | |
| Malonyl-CoA | 8.4 | 0.67 | - | - | ||
| CURS1 | Feruloyl-CoA | 18 | 1.1 | - | - | |
| p-Coumaroyl-CoA | 189 | 0.85 | - | - | ||
| CURS2 | Feruloyl-CoA | - | 0.41 | - | - | |
| p-Coumaroyl-CoA | - | 0.94 | - | - | ||
| CURS3 | Feruloyl-CoA | 2.2 | 0.19 | - | - | |
| p-Coumaroyl-CoA | 3.4 | 0.36 | - | - |
Note: DCS exhibits allosteric kinetics with respect to feruloyl-CoA, hence S50 and Hill slope are reported instead of Km.
Quantitative Data: Curcuminoid Content in Zingiberaceae Species
The concentration of curcuminoids can vary significantly between different species of the Zingiberaceae family and even between cultivars of the same species. The following table presents a summary of curcuminoid content from various studies.
| Species | Curcumin (%) | Demethoxycurcumin (%) | Bisdemethoxycurcumin (%) | Total Curcuminoids (%) | Reference |
| Curcuma longa (Sample 1) | - | - | - | 0.46 - 12.39 | |
| Curcuma longa (Sample 2) | - | - | - | 7.00 - 8.00 | |
| Curcuma longa (Sample 3) | - | - | - | 8.82 | |
| Curcuma zanthorrhiza | 0.632 | - | - | - | |
| Curcuma zedoaria | 0.574 | - | - | - | |
| C. xanthorrhiza vs C. longa | 3.78 times higher | - | - | - | |
| C. xanthorrhiza vs C. aeruginosa | 38.25 times higher | - | - | - |
Experimental Protocols
HPLC Analysis of Curcuminoids
This protocol is a generalized procedure based on common methods for the quantification of curcuminoids in plant extracts.
1. Sample Preparation: a. Accurately weigh 100 mg of powdered plant material (e.g., turmeric rhizome) into a 50 mL volumetric flask. b. Add 30 mL of methanol and sonicate for 30 minutes. c. Bring the volume up to 50 mL with methanol, mix thoroughly, and centrifuge. d. Transfer 5 mL of the supernatant to a new 50 mL volumetric flask and dilute to the mark with the mobile phase. e. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program:
- 0-1 min: 28% B
- 1-2 min: 28-30% B
- 2-4 min: 30% B
- 4-4.1 min: 50% B
- 4.1-6 min: 50% B
- 6-8.5 min: 28% B
- Flow Rate: 1.4 mL/min.
- Column Temperature: 55 °C.
- Detection Wavelength: 425 nm.
- Injection Volume: 0.8 µL.
3. Quantification: a. Prepare a series of standard solutions of curcumin, demethoxycurcumin, and bisdemethoxycurcumin of known concentrations. b. Generate a calibration curve for each standard by plotting peak area against concentration. c. Quantify the curcuminoids in the sample by comparing their peak areas to the respective calibration curves.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the general steps for analyzing the expression levels of curcuminoid biosynthesis genes (e.g., DCS, CURS1, CURS2, CURS3).
1. RNA Isolation and cDNA Synthesis: a. Isolate total RNA from plant tissue (e.g., rhizome) using a suitable method (e.g., Trizol or a commercial kit). b. Assess the quality and quantity of the isolated RNA using spectrophotometry and gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and dNTPs. The reaction is typically incubated at 42°C for 30-60 minutes, followed by enzyme inactivation at 95°C for 2 minutes.
2. Primer Design: a. Design gene-specific primers for the target genes (DCS, CURS isoforms) and a reference gene (e.g., Actin or GAPDH). b. Primers should be designed to amplify a product of 80-250 bp. c. Ensure primers have a GC content of 50-60% and an annealing temperature around 60°C.
3. qPCR Reaction: a. Prepare a qPCR master mix containing SYBR Green I dye, dNTPs, Taq DNA polymerase, and reaction buffer. b. In each well of a 96-well plate, combine the master mix, forward and reverse primers (final concentration of 200 nM each is a good starting point), and diluted cDNA template. c. Include no-template controls (NTCs) for each primer pair to check for contamination. d. Perform the qPCR reaction in a real-time PCR cycler with the following typical conditions:
- Initial denaturation: 95°C for 2 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute. e. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis: a. Determine the cycle threshold (Ct) value for each reaction. b. Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the expression of the reference gene.
In Vitro Enzyme Assays
1. Diketide-CoA Synthase (DCS) Assay: a. The standard reaction mixture (100 µL total volume) contains:
- 100 mM potassium phosphate buffer (pH 7.5).
- 100 µM starter substrate (feruloyl-CoA or p-coumaroyl-CoA).
- 100 µM extender substrate (malonyl-CoA).
- 4.0 µg of purified DCS enzyme. b. Incubate the reaction at 37°C for 1 hour. c. Quench the reaction with 20 µL of 6 M HCl. d. Analyze the products by LC-MS/MS.
2. Curcumin Synthase (CURS) Assay: a. The standard reaction mixture (100 µL total volume) contains:
- 100 mM potassium phosphate buffer (pH 8.0).
- 100 µM starter substrate (feruloyl-CoA or p-coumaroyl-CoA).
- 100 µM extender substrate (e.g., feruloyldiketide-CoA or a synthetic mimic like cinnamoyldiketide-NAC).
- 4.0 µg of purified CURS enzyme. b. Incubate the reaction at 37°C for 1 hour. c. Quench the reaction with 20 µL of 6 M HCl. d. Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in DMSO for LC-MS/MS analysis.
Visualization of Pathways and Workflows
Biosynthesis Pathway of Curcuminoids
Caption: Biosynthesis pathway of curcuminoids in Zingiberaceae.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of curcuminoids.
Experimental Workflow for qRT-PCR Analysis
Caption: Workflow for qRT-PCR analysis of gene expression.
References
An In-depth Technical Guide to (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A Promising Antiviral and Antioxidant Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a naturally occurring curcuminoid, has garnered significant scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of its chemical identity, key biological properties, and detailed experimental protocols relevant to its synthesis and evaluation. The document focuses on its notable antiviral effects, particularly against coronaviruses, and its antioxidant capacity. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Chemical Identification
The compound 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a curcuminoid, a class of natural phenols. For clarity and reproducibility in research, it is crucial to specify the isomeric form. The most well-characterized isomer is the all-trans form.
| Identifier | Value |
| Preferred IUPAC Name | (1E,4E,6E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one |
| Synonym | Bisdemethoxycurcumin |
| CAS Number | 470466-05-8 |
| Molecular Formula | C₁₉H₁₆O₃ |
| Molar Mass | 292.33 g/mol |
Quantitative Biological Activity
This compound exhibits significant antiviral and antioxidant properties. The following tables summarize key quantitative data from in vitro studies.
Table 2.1: Antiviral Activity
| Virus | Assay | Cell Line | EC₅₀ (µM) | Reference |
| HCoV-OC43 | Plaque Reduction | BHK-21 | 0.16 ± 0.01 | [1] |
| SARS-CoV-2 | Plaque Reduction | Vero-E6 | 0.17 ± 0.07 | [1] |
Table 2.2: Antioxidant Activity
| Assay | IC₅₀ (µg/mL) | Note | Reference |
| DPPH Radical Scavenging | 17.94 ± 0.06 | The study also reported the IC₅₀ of a related curcuminoid, demethoxycurcumin, as 12.46 ± 0.02 µg/mL in the same assay. | [2] |
Mechanism of Action: Antiviral Activity
The primary antiviral mechanism of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one against SARS-CoV-2 involves the inhibition of the viral nucleocapsid (N) protein. The N protein is essential for the viral life cycle, playing a critical role in the packaging of the viral RNA genome and the formation of the ribonucleoprotein complex.
This compound specifically targets the N-terminal domain (N-NTD) of the N protein. By binding to the N-NTD, it is presumed to block the interaction between the N protein and viral RNA. This disruption prevents the proper encapsidation of the viral genome, thereby inhibiting viral replication and transcription.
Figure 1. Inhibition of SARS-CoV-2 Replication
Experimental Protocols
Synthesis of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
This protocol describes a chemical synthesis approach for the target compound, which is particularly useful given the low yield from natural sources.
Step 1: Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one
-
In an ice bath, dissolve 4-hydroxybenzaldehyde (1.74 g, 14.23 mmol) in 10 mL of anhydrous ethanol.
-
Add acetone (15 mL) and a 20% NaOH aqueous solution (10 mL).
-
Allow the mixture to equilibrate to room temperature and react overnight.
-
After the reaction is complete, remove the solvent.
-
Neutralize the pH with 1 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
Collect and dry the organic phase.
-
Purify the crude product using silica gel column chromatography with a petroleum ether-ethyl acetate (4:1 v/v) eluent to yield the intermediate product.
Step 2: Synthesis of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
-
Follow the reaction treatment method as described for the intermediate in Step 1.
-
Purify the final compound using silica gel column chromatography with a petroleum ether-ethyl acetate (1:1 v/v) eluent.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).
Cell Culture and Infection:
-
Seed Vero-E6 cells in 96-well plates and incubate overnight.
-
Serially dilute the test compound in Dulbecco's Modified Eagle Medium (DMEM).
-
Incubate the diluted compound with the authentic SARS-CoV-2 virus for 30 minutes.
-
Apply the mixture to the Vero-E6 cells and incubate for 2 hours.
Plaque Formation and Visualization:
-
Add 1% methylcellulose to the wells and incubate for 72 hours.
-
Add a fixative staining solution.
-
Rinse the wells with water and count the number of plaques.
-
Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Concluding Remarks
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one has demonstrated significant potential as a dual-action therapeutic agent with both antiviral and antioxidant properties. Its specific mechanism of inhibiting the SARS-CoV-2 nucleocapsid protein presents a promising avenue for the development of novel antiviral drugs. The detailed protocols provided in this guide are intended to facilitate further research into this compound's biological activities and to support its progression through the drug development pipeline. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
The Antioxidant Profile of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a naturally occurring curcuminoid commonly known as bisdemethoxycurcumin (BDMC), is a principal active component found in the rhizomes of Curcuma longa (turmeric).[1][2][3] As a structural analogue of curcumin, BDMC has garnered significant scientific interest for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its radical scavenging capabilities, underlying molecular mechanisms, and the experimental protocols for its evaluation.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize the key data, providing a comparative analysis of its efficacy.
Table 1: Radical Scavenging Activity of this compound
| Assay | IC50 Value | Notes | Reference |
| DPPH Radical Scavenging | 17.94 ± 0.06 µg/mL | The concentration required to scavenge 50% of DPPH radicals. | [4] |
| AAPH-induced Peroxyl Radical Trapping | n = 1.4 | Stoichiometric number of peroxyl radicals trapped per molecule of BDMC. | [5] |
Table 2: Comparative Antioxidant Activity with Curcumin
| Assay | Observation | Reference |
| DPPH Radical Scavenging | BDMC generally shows lower scavenging activity than curcumin. | |
| Linoleic Acid Peroxidation | The order of antioxidant activity is curcumin > demethoxycurcumin > bisdemethoxycurcumin. | |
| Serum Antioxidant Activity (ABTS & FRAP) | Both curcumin and bisdemethoxycurcumin improved serum antioxidant activity. |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Materials:
-
This compound (BDMC)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compound: Prepare a stock solution of BDMC in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to each well. Then, add 100 µL of the different concentrations of the BDMC solution to the respective wells. For the blank, add 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted">
-Abscontrolngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.Abscontrol
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.
-
Materials:
-
This compound (BDMC)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound: Prepare a stock solution of BDMC and serial dilutions as described for the DPPH assay.
-
Reaction Mixture: Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate. Add 10 µL of the different concentrations of BDMC to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
-
Materials:
-
This compound (BDMC)
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Standard: Prepare serial dilutions of BDMC and a ferrous sulfate standard.
-
Reaction Mixture: Add a small volume of the test compound or standard to the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.
-
Signaling Pathways
The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response.
Activation of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like BDMC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Studies have shown that BDMC can activate the Nrf2/HO-1 pathway, and this activation is mediated by the PI3K/AKT signaling cascade.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, the IκB kinase (IKK) phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. This compound has been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through the suppression of IKK activity, which prevents IκB degradation and consequently blocks the nuclear translocation of NF-κB. By inhibiting this pathway, BDMC reduces the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.
Conclusion
This compound is a promising natural compound with significant antioxidant properties. Its ability to not only directly scavenge free radicals but also to modulate key cellular antioxidant and anti-inflammatory pathways, such as the Nrf2/HO-1 and NF-κB pathways, underscores its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the beneficial effects of this compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in the context of oxidative stress-related diseases.
References
The Nucleocapsid Protein: A Keystone Target for Antiviral Therapeutics
An In-depth Technical Guide on the Mechanism of Action of Nucleocapsid (N) Protein Inhibitors
The nucleocapsid (N) protein of viruses like SARS-CoV-2, Influenza, and RSV, is a highly abundant and multifunctional structural protein essential for the viral life cycle.[1][2] Its primary role is to bind and package the viral RNA genome into a stable ribonucleoprotein (RNP) complex, a critical step for both viral replication and the assembly of new virions.[3][4][5] Beyond this structural role, the N protein is deeply involved in modulating host cell processes, including suppressing the innate immune response to facilitate viral propagation. Due to its indispensable functions and its highly conserved nature across viral strains, the N protein has emerged as a prime target for the development of novel antiviral drugs. Inhibitors targeting the N protein employ diverse mechanisms to disrupt the viral life cycle, offering promising avenues for broad-spectrum antiviral strategies.
Core Mechanisms of N Protein Inhibition
N protein inhibitors disrupt viral replication through several distinct, sometimes overlapping, mechanisms of action. These strategies are designed to interfere with the protein's fundamental biological functions, from genome binding to its interaction with host cell factors.
Interference with RNA Binding
The most direct mechanism of inhibition is to block the N protein's ability to bind to viral RNA. The N protein typically possesses an N-terminal domain (NTD) that is primarily responsible for RNA binding. Small molecule inhibitors can be designed to fit into specific binding pockets within the NTD, preventing the protein from engaging with the viral genome. Without this crucial interaction, the viral RNA cannot be properly packaged, effectively halting the formation of the RNP complex and subsequent viral replication. Some inhibitors have also been shown to target the C-terminal domain (CTD), which also contributes to RNA binding.
Disruption of N Protein Oligomerization
The formation of the RNP complex requires not only RNA binding but also the self-association, or oligomerization, of N protein monomers. This process is primarily mediated by the C-terminal domain (CTD). Inhibitors can target the protein-protein interaction interface on the CTD, preventing N proteins from assembling into the higher-order structures necessary for stable RNP formation. By blocking oligomerization, these compounds destabilize the entire nucleocapsid structure, leading to failed viral assembly.
Inhibition of Liquid-Liquid Phase Separation (LLPS)
Recent studies have revealed that N proteins and viral RNA can undergo liquid-liquid phase separation (LLPS), forming condensed, membrane-less compartments within the host cell. These "viral factories" are believed to concentrate the necessary components for efficient viral replication and assembly. Certain inhibitors, including ssDNA aptamers, have been shown to effectively disrupt the formation of these N protein-driven droplets. By preventing LLPS, these molecules inhibit a key organizational step in the viral replication strategy.
Modulation of N Protein Phosphorylation
The function of the N protein is often regulated by post-translational modifications, particularly phosphorylation by host cell kinases. For SARS-CoV-2, the host kinase SRPK1 has been identified as a key player in phosphorylating the N protein, a step that is critical for viral replication. This has opened a therapeutic window for an indirect-acting approach: inhibiting the host kinases responsible for this modification. Kinase inhibitors, such as SPHINX31 and SRPIN340, have demonstrated the ability to reduce N protein phosphorylation, leading to a significant decrease in viral RNA and the production of infectious viral particles.
Induction of Non-functional Aggregation
Another innovative strategy involves the use of small molecules that induce the formation of abnormal, higher-order N protein oligomers or aggregates. Rather than simply blocking a binding site, these compounds stabilize non-native protein-protein interactions, causing the N protein to sequester into non-functional aggregates. This effectively depletes the pool of functional N protein available for RNP formation and disrupts the intracellular trafficking of viral components.
Quantitative Data on N Protein Inhibitors
The efficacy of N protein inhibitors is quantified using several key metrics, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the dissociation constant (Kd), which measures binding affinity.
| Inhibitor Class | Compound | Target Virus | Assay Type | Measured Value | Reference |
| RNA Binding Inhibitors | Ceftriaxone | SARS-CoV-2 | RNA Binding Inhibition | IC50: 12.4 ± 2.4 µM | |
| Cefuroxime | SARS-CoV-2 | RNA Binding Inhibition | IC50: 15.4 ± 2.8 µM | ||
| Ampicillin | SARS-CoV-2 | RNA Binding Inhibition | IC50: 10.4 ± 0.2 µM | ||
| K31 | SARS-CoV-2 | RNA Binding Inhibition | IC50: 2.2 ± 0.08 µM | ||
| G6 (RNA Oligomer) | SARS-CoV-2 | NTD-RNA Interaction | IC50: 0.62 ± 0.07 µM | ||
| K31 | SARS-CoV-2 | Antiviral Activity | EC50: 1.7 ± 0.2 µM | ||
| Binding Affinity | Ceftriaxone | SARS-CoV-2 | Isothermal Titration Calorimetry | Kd: 18 ± 1.3 µM | |
| Ampicillin | SARS-CoV-2 | Isothermal Titration Calorimetry | Kd: 28 ± 1.2 µM | ||
| K31 | SARS-CoV-2 | Biolayer Interferometry | Kd: ~2 µM | ||
| Coumarin Derivative (1) | SARS-CoV-2 | Microscale Thermophoresis | Kd: 0.798 ± 0.02 µM | ||
| Coumarin Derivative (4) | SARS-CoV-2 | Microscale Thermophoresis | Kd: 8.07 ± 0.36 µM | ||
| LLPS Inhibitors | N-Apt17 (ssDNA Aptamer) | SARS-CoV-2 | Microscale Thermophoresis | Kd: 0.06 - 0.35 µM | |
| cb-N-Apt17 (Aptamer) | SARS-CoV-2 | Microscale Thermophoresis | Kd: 0.09 - 0.12 µM |
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex interactions involved in N protein function and inhibition.
Caption: General mechanisms of N protein inhibitors targeting the viral life cycle.
Caption: Inhibition of N protein function via host kinase targeting.
Caption: A typical experimental workflow for the discovery of N protein inhibitors.
Key Experimental Protocols
The identification and characterization of N protein inhibitors rely on a suite of specialized biochemical, biophysical, and cell-based assays.
Microscale Thermophoresis (MST) for Binding Affinity
-
Principle: MST measures the directed movement of molecules along a temperature gradient, which is altered upon a change in molecular size, charge, or solvation shell, such as during a protein-ligand binding event.
-
Methodology:
-
The target N protein is fluorescently labeled or a native tryptophan fluorescence is used.
-
A constant concentration of the labeled N protein is mixed with a serial dilution of the inhibitor compound.
-
The samples are loaded into glass capillaries.
-
An infrared laser creates a precise microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled protein is monitored. Changes in thermophoretic movement are plotted against the inhibitor concentration.
-
The data are fitted to a binding curve to determine the dissociation constant (Kd).
-
Biolayer Interferometry (BLI) for Binding Kinetics
-
Principle: BLI is an optical, label-free technique that measures molecular interactions in real-time. Changes in the interference pattern of white light reflected from a biosensor tip are proportional to the number of molecules bound to the sensor surface.
-
Methodology:
-
Recombinant N protein is immobilized onto the surface of a biosensor tip.
-
The baseline is established by dipping the sensor into assay buffer.
-
Association: The sensor is dipped into wells containing various concentrations of the inhibitor, and the binding is recorded over time.
-
Dissociation: The sensor is moved back into buffer-only wells, and the dissociation of the inhibitor from the N protein is recorded.
-
The resulting sensorgrams are analyzed to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
N Protein-RNA Interaction Inhibition Assay
-
Principle: This assay measures the ability of a compound to disrupt the interaction between the N protein and a segment of viral RNA. It is often performed using fluorescence polarization (FP) or electrophoretic mobility shift assays (EMSA).
-
Methodology (EMSA):
-
A short, fluorescently or radioactively labeled RNA probe is synthesized.
-
Constant concentrations of the N protein and labeled RNA probe are incubated together to allow for RNP complex formation. This mixture is incubated with serial dilutions of the test inhibitor.
-
The samples are resolved on a non-denaturing polyacrylamide gel.
-
The unbound RNA probe migrates quickly through the gel, while the N protein-RNA complex migrates more slowly (a "shifted" band).
-
An effective inhibitor will disrupt the complex, resulting in a decrease in the intensity of the shifted band and an increase in the free probe band.
-
The band intensities are quantified, and the data are used to calculate the IC50 value of the inhibitor.
-
Cell-Based Antiviral Assay
-
Principle: This assay determines the efficacy of an inhibitor in the context of a live virus infection within a host cell line.
-
Methodology (using RT-qPCR):
-
Permissive host cells (e.g., Caco-2 for SARS-CoV-2) are seeded in multi-well plates.
-
The cells are treated with serial dilutions of the inhibitor compound.
-
The cells are then infected with the virus at a known multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 24-48 hours), the total cellular RNA is extracted.
-
The amount of viral RNA is quantified using reverse transcription-quantitative PCR (RT-qPCR) with primers specific to a viral gene.
-
The viral RNA levels in treated cells are compared to untreated, infected control cells. The data are plotted to determine the EC50, the concentration at which viral replication is inhibited by 50%.
-
Parallel assays are run without the virus to determine the inhibitor's cytotoxicity (CC50).
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Coronavirus nucleocapsid protein - Wikipedia [en.wikipedia.org]
- 3. accessh.org [accessh.org]
- 4. Potential Coronaviral Inhibitors of the Nucleocapsid Protein Identified In Silico and In Vitro from a Large Natural Product Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is a naturally occurring curcuminoid found in the rhizomes of Curcuma longa (turmeric) and other plant species. As a structural analog of curcumin, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities, potential therapeutic targets, and associated signaling pathways of this promising molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Physicochemical Properties
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is a yellow crystalline solid with the chemical formula C₁₉H₁₆O₃ and a molecular weight of 292.33 g/mol . Its structure features two 4-hydroxyphenyl groups linked by a seven-carbon chain containing a ketone and three double bonds in the trans configuration. This extended conjugation is responsible for its characteristic color and plays a crucial role in its biological activity.
Potential Therapeutic Targets and Biological Activities
Current research indicates that (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one exhibits a range of biological activities, including antiviral, anticancer, and antioxidant effects. The following sections detail the key findings in these areas.
Antiviral Activity: Targeting SARS-CoV-2 Nucleocapsid Protein
Recent studies have identified (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The primary molecular target for this antiviral activity is the viral nucleocapsid (N) protein.[1] The N protein is essential for viral replication, packaging of the viral genome, and modulation of the host immune response. By binding to the N protein, the compound disrupts these critical functions, thereby inhibiting viral propagation.
Quantitative Data on Antiviral Activity
| Virus Strain | Cell Line | Parameter | Value (µM) | Reference |
| HCoV-OC43 | BHK-21 | EC₅₀ | 0.16 | [1] |
| SARS-CoV-2 | Vero E6 | EC₅₀ | 0.17 | [1] |
Anticancer Activity
While direct studies on the anticancer mechanisms of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one are limited, research on closely related analogs provides insights into its potential in this area. A similar compound, 1,7-bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one, has demonstrated antiproliferative activity against various cancer cell lines and the ability to inhibit melanogenesis.
Quantitative Data on Anticancer and Related Activities of a Structural Analog
| Activity | Cell Line | Parameter | Value (µM) | Compound |
| Antiproliferative | 26-L5 (murine lung carcinoma) | ED₅₀ | 57.7 | 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one |
| Antiproliferative | HT-1080 (human fibrosarcoma) | ED₅₀ | 78.8 | 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one |
| Melanogenesis Inhibition | B16 melanoma 4A5 | IC₅₀ | 1.99 | 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one |
Antioxidant and Anti-inflammatory Potential
Signaling Pathways
The therapeutic effects of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and its analogs are mediated through the modulation of various intracellular signaling pathways.
SARS-CoV-2 N Protein Interaction
The antiviral activity against SARS-CoV-2 is initiated by the direct binding of the compound to the nucleocapsid protein. This interaction disrupts the N protein's ability to bind viral RNA and to oligomerize, both of which are crucial for the formation of new viral particles.
Potential Anticancer Signaling Pathways (Inferred from Analogs)
Based on the activities of related curcuminoids, (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one may exert anticancer effects by modulating pathways that regulate cell proliferation, survival, and apoptosis. These could include the PI3K/Akt, MAPK/ERK, and NF-κB pathways. However, direct experimental evidence for the modulation of these pathways by this specific compound is currently lacking.
Experimental Protocols
Determination of Antiviral Activity against SARS-CoV-2 (Plaque Reduction Assay)
-
Cell Culture: Vero E6 cells are seeded in 6-well plates and cultured overnight to form a confluent monolayer.
-
Virus Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a suspension of SARS-CoV-2 at a multiplicity of infection (MOI) that yields a countable number of plaques.
-
Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and 1.2% Avicel.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The overlay medium is removed, and the cells are fixed with 4% paraformaldehyde. The cell monolayer is then stained with a crystal violet solution to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted. The EC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%, is calculated by plotting the percentage of plaque reduction against the compound concentration.
Microscale Thermophoresis (MST) for Compound-Protein Interaction
-
Protein Labeling: The target protein (e.g., SARS-CoV-2 N protein) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). Unbound dye is removed by size-exclusion chromatography.
-
Sample Preparation: A series of dilutions of the unlabeled ligand ((1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one) is prepared in an appropriate assay buffer (e.g., PBS with 0.05% Tween-20). Each ligand dilution is then mixed with a constant concentration of the labeled target protein.
-
Capillary Loading: The samples are loaded into hydrophilic glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient within the capillary. The movement of the fluorescently labeled protein along this temperature gradient is monitored.
-
Data Analysis: The change in thermophoresis upon ligand binding is measured. The dissociation constant (Kd) is determined by plotting the change in the normalized fluorescence against the logarithm of the ligand concentration and fitting the data to a binding model.
Conclusion and Future Directions
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one has emerged as a promising natural product with significant therapeutic potential, particularly as an antiviral agent against SARS-CoV-2. Its ability to target the viral nucleocapsid protein presents a novel mechanism of action that could be exploited for the development of new COVID-19 treatments. Furthermore, based on the activities of its structural analogs, it warrants further investigation for its potential anticancer and anti-inflammatory properties.
Future research should focus on:
-
Elucidating the precise molecular interactions between the compound and the SARS-CoV-2 N protein.
-
Conducting in vivo studies to validate the antiviral efficacy and to assess the pharmacokinetic and safety profiles of the compound.
-
Investigating the direct effects of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one on key cancer-related signaling pathways, such as NF-κB, PI3K/Akt, and MAPK/ERK.
-
Quantifying its antioxidant and anti-inflammatory activities using a battery of in vitro and cell-based assays.
A deeper understanding of the mechanisms of action of this curcuminoid will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel drug candidate.
References
A Technical Guide to Preliminary Cytotoxicity Screening of Novel Curcuminoid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential methodologies and considerations for conducting preliminary in vitro cytotoxicity screening of novel curcuminoid compounds. It covers standard experimental protocols, data interpretation, and the underlying molecular pathways commonly affected by these promising therapeutic agents.
Introduction to Curcuminoids and Cytotoxicity Screening
Curcumin, the principal curcuminoid found in turmeric (Curcuma longa), has garnered significant scientific interest for its multifaceted medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, curcumin's therapeutic potential is often limited by poor bioavailability and metabolic instability. This has spurred the development of novel curcuminoid analogues designed to enhance efficacy and drug-like properties.
The initial and most critical step in evaluating these new compounds is the preliminary cytotoxicity screening. This process determines a compound's ability to kill or inhibit the proliferation of cancer cells, providing essential data for further development. This guide focuses on the standard assays, workflows, and molecular targets relevant to this screening phase.
Core Principles of In Vitro Cytotoxicity Assays
The primary goal of these assays is to determine the concentration of a compound required to inhibit cell viability by 50% (IC50). This is typically achieved using colorimetric or fluorometric methods that measure metabolic activity in living cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a widely used colorimetric assay for assessing cell viability.[2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilizing the crystals.[5]
-
WST-1 (Water-Soluble Tetrazolium Salt) Assay : Similar to the MTT assay, the WST-1 assay uses a tetrazolium salt that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. A key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.
Standard Experimental Workflow
A typical preliminary cytotoxicity screening follows a structured workflow to ensure reproducibility and accuracy. The process involves culturing cells, treating them with the test compounds at various concentrations, and measuring cell viability to determine the IC50 values.
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
Detailed Experimental Protocol: MTT Assay
This protocol provides a standard methodology for determining the cytotoxicity of novel curcuminoid compounds against adherent cancer cell lines.
A. Reagent and Material Preparation
-
Cell Culture Medium : Use the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds : Prepare a high-concentration stock solution (e.g., 10 mM) of each curcuminoid derivative in sterile Dimethyl Sulfoxide (DMSO).
-
MTT Solution : Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution : Prepare a solution of 10% SDS in 0.01 M HCl or use neat DMSO.
-
Equipment : 96-well flat-bottom sterile microplates, multichannel pipette, inverted microscope, humidified CO2 incubator (37°C, 5% CO2), microplate reader.
B. Assay Procedure
-
Cell Seeding : Harvest log-phase cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (yielding 5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the curcuminoid stock solutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).
-
Incubation : Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation : Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Crystal Solubilization : Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition : Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
C. Data Analysis
-
Calculate Percent Viability :
-
Percent Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100
-
-
Determine IC50 : Plot the percent viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value.
Data Presentation: Cytotoxicity of Curcuminoid Compounds
The following tables summarize the cytotoxic activity (IC50 values) of various curcuminoid compounds against different human cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of Natural Curcuminoids and Extracts
| Compound/Extract | Cell Line | IC50 Value (µg/mL) | Citation |
|---|---|---|---|
| Ethanolic Extract | Oral Cancer (SCC-29B) | 11.27 | |
| Curcuminoids (mixed) | Oral Cancer (SCC-29B) | 16.79 | |
| Bisdemethoxycurcumin | Prostate Cancer (DU-145) | 93.28 | |
| Curcumin (1) | Ovarian Cancer (OVCAR-3) | 4.4 | |
| Demethoxycurcumin (2) | Ovarian Cancer (OVCAR-3) | 3.8 |
| Bisdemethoxycurcumin (3) | Ovarian Cancer (OVCAR-3) | 3.1 | |
Table 2: Cytotoxicity of Novel Synthetic Curcuminoid Derivatives
| Compound ID | Cell Line | IC50 Value (µg/mL) | Citation |
|---|---|---|---|
| Compound 2 | Lung Cancer (A549) | 10.38 | |
| Compound 4 | Lung Cancer (A549) | 47.1 | |
| Compound 5 | Lung Cancer (A549) | 23.4 | |
| Compound 7 | Lung Cancer (A549) | 82.4 | |
| Compound 8 (Pyrazole) | Lung Cancer (A549) | 59.23 | |
| Curcuminoids (mixed) | Head & Neck (HNO97) | 35 µM |
| Compound 5i | Leukemia (MOLT-4) | <0.1 µM | |
Key Signaling Pathways Targeted by Curcuminoids
Curcuminoids exert their cytotoxic effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer cells. Understanding these pathways is crucial for mechanism-of-action studies. Dysregulation of these pathways is implicated in numerous human diseases, including cancer.
A. PI3K/Akt/mTOR Pathway This pathway is a central regulator of the cell cycle, proliferation, and survival. It is frequently over-activated in many human cancers, contributing to tumor growth and drug resistance. Curcuminoids can inhibit this pathway, leading to the suppression of survival signals and the induction of apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival.
B. MAPK/ERK Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway relays extracellular signals to the cell nucleus to regulate gene expression and crucial cellular processes like proliferation and differentiation. The ERK cascade is one of the major MAPK pathways, and its aberrant activation is a hallmark of many cancers. Curcuminoids can interfere with this cascade to halt uncontrolled cell growth.
Caption: The MAPK/ERK signaling cascade, crucial for cell proliferation.
C. NF-κB Signaling Pathway Nuclear Factor kappa-B (NF-κB) is a transcription factor family that plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. Its constitutive activation is linked to cancer development and chemoresistance. The canonical pathway is triggered by proinflammatory cytokines, leading to the activation of gene expression that promotes cell survival. Curcuminoids are well-known inhibitors of NF-κB activation.
Caption: The canonical NF-κB pathway, a key target in cancer therapy.
Conclusion and Future Directions
Preliminary cytotoxicity screening is an indispensable first step in the preclinical evaluation of novel curcuminoid compounds. Assays such as the MTT provide robust and reproducible data for determining the IC50 values, which are critical for identifying lead candidates. The data presented herein demonstrates the potential of both natural and synthetic curcuminoids to exhibit potent cytotoxic activity against a range of cancer cell lines.
Future work should focus on expanding the screening to a broader panel of cell lines, including non-cancerous cells to assess selectivity. Subsequent studies should aim to elucidate the precise mechanisms of action, validate the engagement of key signaling pathways like PI3K/Akt, MAPK, and NF-κB, and ultimately progress the most promising compounds to in vivo models.
References
- 1. An in vitro evaluation of cytotoxicity of curcumin against human periodontal ligament fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Docking Studies of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a curcuminoid and a natural product found in species like Curcuma longa (turmeric) and Etlingera elatior (torch ginger).[1] This compound has garnered significant interest in the scientific community due to its potent biological activities. Notably, it has demonstrated significant antiviral effects, particularly against coronaviruses, and also possesses anti-inflammatory and antioxidant properties.[1][2][3]
This technical guide provides an in-depth overview of the in silico docking studies of this compound, focusing on its interaction with key protein targets. The guide details the quantitative data from these studies, outlines the experimental protocols for both computational and validation assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The biological activity and binding affinity of this compound have been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Value | Target/System | Reference |
| EC50 | 0.17 ± 0.07 μM | SARS-CoV-2 | [4] |
| EC50 | 0.16 ± 0.01 μM | HCoV-OC43 | |
| Kd | 13.52 ± 3.21 μM | SARS-CoV-2 N-NTD | |
| Binding Energy | Stronger than curcumin | Myeloid Differentiation Factor 2 (MD2) |
Experimental and Computational Protocols
In Silico Molecular Docking Protocol (Representative)
This protocol describes a representative workflow for performing molecular docking of this compound with the N-terminal domain (NTD) of the SARS-CoV-2 nucleocapsid protein. This process is crucial for predicting the binding mode and affinity of the compound to its protein target.
1. Preparation of the Receptor (SARS-CoV-2 N-NTD):
-
Obtain Protein Structure: The crystal structure of the SARS-CoV-2 N-NTD can be obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6M3M.
-
Pre-processing: The protein structure is prepared using software such as AutoDock Tools. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
The processed protein structure is saved in the PDBQT format.
-
2. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure: The 3D structure of the ligand can be obtained from databases like PubChem (CID: 71346280) or synthesized using chemical drawing software like ChemDraw and then converted to a 3D format.
-
Energy Minimization: The ligand's structure is energy-minimized using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Format Conversion: The ligand file is converted to the PDBQT format, which includes information on rotatable bonds.
3. Molecular Docking Simulation:
-
Software: AutoDock Vina is a widely used software for molecular docking.
-
Grid Box Definition: A grid box is defined around the active site of the N-NTD. The center and dimensions of the grid box are crucial for directing the docking simulation to the region of interest. For the N-NTD, the grid box can be centered on the RNA binding site.
-
Docking Execution: The docking simulation is run using the prepared receptor and ligand files. The Lamarckian Genetic Algorithm is a commonly employed search algorithm in AutoDock.
-
Analysis of Results: The results are analyzed to identify the binding poses with the lowest binding energies (highest affinities). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Discovery Studio.
Microscale Thermophoresis (MST) Protocol
MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand in solution.
1. Sample Preparation:
-
Protein Labeling: The target protein (e.g., SARS-CoV-2 N-NTD) is fluorescently labeled.
-
Ligand Dilution Series: A serial dilution of the ligand (this compound) is prepared.
2. MST Measurement:
-
Incubation: The labeled protein is mixed with each concentration of the ligand and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Analysis: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored. The change in thermophoresis upon ligand binding is measured.
3. Data Analysis:
-
The changes in the normalized fluorescence are plotted against the ligand concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a binding curve.
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
DARTS is a method to identify and validate the protein targets of small molecules based on the principle that ligand binding can stabilize a protein against proteolysis.
1. Lysate Preparation:
-
Cells expressing the target protein are lysed to obtain a crude protein lysate.
2. Compound Incubation:
-
The lysate is divided into a treatment group, which is incubated with the small molecule (this compound), and a control group, which is incubated with a vehicle (e.g., DMSO).
3. Protease Digestion:
-
A protease (e.g., pronase or thermolysin) is added to both the treatment and control groups to digest the proteins. The concentration of the protease and the digestion time are optimized to achieve partial digestion.
4. Analysis:
-
The digestion is stopped, and the samples are analyzed by SDS-PAGE followed by Western blotting using an antibody specific to the target protein.
-
A higher abundance of the intact target protein in the treatment group compared to the control group indicates that the compound binds to and stabilizes the protein.
Biological Context and Signaling Pathways
Antiviral Mechanism of Action
In silico and subsequent experimental studies have shown that this compound exhibits its antiviral activity against SARS-CoV-2 by targeting the nucleocapsid (N) protein. The N protein is essential for the viral life cycle, playing a critical role in the packaging of the viral RNA genome into new virions. By binding to the N-terminal domain (N-NTD) of the N protein, this compound is thought to interfere with the N protein's ability to bind to viral RNA, thereby disrupting viral replication and assembly.
Anti-inflammatory Mechanism via NF-κB Signaling
This compound has also been shown to possess anti-inflammatory properties. In silico modeling suggests that it can interact with myeloid differentiation factor 2 (MD2), a component of the Toll-like receptor 4 (TLR4) signaling complex. This interaction can inhibit the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the translocation of the p65 subunit of NF-κB into the nucleus, this compound can suppress the production of inflammatory mediators.
Visualizations
References
Spectroscopic and Mechanistic Insights into (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, a naturally occurring curcuminoid also known as bisdemethoxycurcumin. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and visualizes key signaling pathways associated with this compound. It is important to note that this compound predominantly exists in its more stable keto-enol tautomeric form, (1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, and the presented spectroscopic data reflects this experimentally observed structure.
Spectroscopic Data
The following tables summarize the key quantitative data from NMR, IR, and MS analyses of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, primarily in its enol form.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.7 (br s) | Broad Singlet | - | 2 x Ar-OH |
| 7.58 - 7.56 | Multiplet | - | 4H, Ar-H |
| 7.54 | Doublet | 13.8 | 2H, H-1, H-7 |
| 6.82 | Doublet | 8.5 | 4H, Ar-H |
| 6.69 | Doublet | 15.8 | 2H, H-2, H-6 |
| 6.04 | Singlet | - | 1H, H-4 (enol) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 183.7 | C=O (enol) |
| 159.6 | Ar-C-OH |
| 140.2 | C-2, C-6 |
| 130.1 | Ar-CH |
| 126.9 | Ar-C |
| 121.2 | C-1, C-7 |
| 115.9 | Ar-CH |
| 100.9 | C-4 (enol) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3244 | O-H stretch (phenolic) |
| 1627 | C=O stretch |
| 1600, 1565, 1510, 1434 | Aromatic C=C stretch |
| 1270, 1020 | Ar-O stretch |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 309 | [M+H]⁺ |
| 308 | [M]⁺ |
| 147 | [C₉H₇O₂]⁺ fragment |
Ionization Mode: Electrospray Ionization (ESI) and Electron Ionization (EI)[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the replication of these spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; Acetone-d₆: δH = 2.05 ppm, δC = 29.84, 206.26 ppm).
-
Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants.
-
Assign the ¹³C NMR peaks based on chemical shifts and comparison with literature data for similar structures.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (~1-2 mg) of the dry, purified compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H, C=O, C=C, C-O).
-
Compare the observed frequencies with standard IR correlation charts and literature data for curcuminoids.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole instrument, equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the purified compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
For ESI, the solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive or negative, depending on the analyte's properties (positive mode is common for this compound).
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Flow rate and temperature optimized for desolvation.
-
Mass Range: m/z 50-500.
EI-MS Acquisition Parameters (if applicable):
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. The fragment at m/z 147 is characteristic of the 4-hydroxystyryl carbonyl moiety.
-
Compare the obtained mass spectrum with library data if available.
Signaling Pathway Visualizations
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one (bisdemethoxycurcumin) has been shown to modulate several key signaling pathways implicated in cellular processes such as inflammation and cell survival. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on the PI3K/Akt and MAPK pathways.
Caption: Inhibition of the PI3K/Akt Signaling Pathway by Bisdemethoxycurcumin.
Caption: Modulation of the MAPK Signaling Pathway by Bisdemethoxycurcumin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and evaluation of curcumin analogues as potential inhibitors of bacterial sialidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One Pot Synthesis of the C-3 Complex (Curcumin, Demethoxycurcumin, and Bis-Demethoxycurcumin): Their Joint and Independent Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one: A Curcuminoid Analog for Drug Development
Abstract
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, a curcuminoid analog, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of antiviral and anti-inflammatory research. This document provides a comprehensive overview of the synthesis of this compound from 4-hydroxybenzaldehyde, detailed experimental protocols, and its potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
Curcuminoids, the active compounds found in turmeric, have long been recognized for their diverse pharmacological properties.[1] The synthetic analog, (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, shares the characteristic diarylheptanoid structure and exhibits promising biological activities. Its synthesis is primarily achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This application note details the synthetic pathway, purification methods, and protocols for evaluating its biological efficacy.
Synthesis of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
The synthesis of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one from 4-hydroxybenzaldehyde is a two-step process involving a double Claisen-Schmidt condensation with acetone.
Synthesis Workflow
Caption: Synthetic workflow for (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.
Experimental Protocol: Synthesis
This protocol is adapted from the established synthesis of dibenzalacetone.[2][3][4]
Materials:
-
4-hydroxybenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (10%). Maintain the temperature between 20-25°C.
-
Reaction: A yellow precipitate should form within a few minutes. Continue stirring for an additional 2-3 hours to ensure the completion of the double condensation.
-
Neutralization and Extraction: After the reaction is complete, cool the mixture in an ice bath. Neutralize the excess base by slowly adding dilute hydrochloric acid until the solution is acidic to litmus paper. The crude product will precipitate out.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.
-
Purification:
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5]
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
-
Drying: Dry the purified yellow crystals under vacuum to a constant weight.
Data Presentation: Synthesis
| Parameter | Value/Range | Reference |
| Starting Materials | 4-hydroxybenzaldehyde, Acetone | General Knowledge |
| Catalyst | Sodium Hydroxide (NaOH) | |
| Solvent | Ethanol | |
| Reaction Temperature | 20-25 °C | |
| Reaction Time | 2-3 hours | Adapted from |
| Purification Method | Column Chromatography, Recrystallization | |
| Appearance | Yellow Powder | |
| Melting Point | 168–170 °C |
Applications in Drug Development
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one has shown significant potential as an antiviral and anti-inflammatory agent.
Antiviral Activity
Recent studies have highlighted the potent antiviral activity of this compound against coronaviruses, including SARS-CoV-2. The proposed mechanism of action involves the inhibition of the viral nucleocapsid (N) protein, which is crucial for viral replication and packaging.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to evaluate the antiviral efficacy of a compound.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
-
Cell culture medium
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Compound Dilution: Prepare serial dilutions of the test compound in the cell culture medium.
-
Infection: Infect the confluent cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of varying concentrations of the test compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.
-
Incubation: After a viral adsorption period (typically 1 hour), remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Plaque Formation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 (50% effective concentration) is determined from the dose-response curve.
Anti-inflammatory Activity and Signaling Pathways
Curcuminoids are well-known for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways such as NF-κB, JAK-STAT, and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Curcuminoids can inhibit this pathway at multiple levels.
Caption: Inhibition of the NF-κB signaling pathway by the curcuminoid analog.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is another critical signaling cascade involved in inflammation and immunity. Cytokine binding to their receptors activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Curcuminoids have been shown to interfere with this pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by the curcuminoid analog.
Cytotoxicity Assessment
Before assessing the antiviral or anti-inflammatory efficacy of the compound, it is crucial to determine its cytotoxic profile to ensure that the observed effects are not due to cell death.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The CC50 (50% cytotoxic concentration) can be determined from the dose-response curve.
Data Presentation: Biological Activity
| Assay | Endpoint | (1E,4E,6E)-1,7-bis(4-hydroxyphenyl) hepta-1,4,6-trien-3-one | Reference |
| Antiviral Activity (SARS-CoV-2) | EC50 | Potent activity reported | - |
| Cytotoxicity | CC50 | To be determined for each cell line | - |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines | Expected based on curcuminoid structure | - |
Conclusion
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is a promising synthetic curcuminoid with significant potential for drug development, particularly as an antiviral and anti-inflammatory agent. The synthetic route via Claisen-Schmidt condensation is straightforward and amenable to optimization. The detailed protocols provided herein for its synthesis, purification, and biological evaluation will serve as a valuable resource for researchers in the field. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Antiviral Assay of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a curcuminoid found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior), has demonstrated significant antiviral properties.[1][2] This document provides detailed application notes and protocols for assessing the antiviral activity of this compound, specifically against coronaviruses. The primary mechanism of action for this compound is the inhibition of the viral nucleocapsid (N) protein, a critical component in the viral life cycle.[3][4][5]
Antiviral Activity
This compound has shown potent and excellent antiviral activity against Human Coronavirus OC43 (HCoV-OC43) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The compound, also referred to as N-17 in some studies, targets the N-terminal domain (N-NTD) of the nucleocapsid protein. This interaction is believed to interfere with the packaging of viral RNA, thereby preventing the replication and transcription of the viral genome.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the antiviral efficacy of this compound.
| Parameter | Virus | Value | Reference |
| EC50 | HCoV-OC43 | 0.16 ± 0.01 µM | |
| EC50 | SARS-CoV-2 | 0.17 ± 0.07 µM | |
| Kd (binding affinity to N-NTD) | SARS-CoV-2 | 13.52 ± 3.21 µM |
Mechanism of Action: Targeting the Nucleocapsid Protein
The antiviral activity of this compound stems from its ability to bind to the N-terminal domain (N-NTD) of the coronavirus nucleocapsid (N) protein. The N protein is a multifunctional protein essential for viral replication, transcription, and assembly. By binding to the N-NTD, the compound is presumed to block the interaction between the N protein and viral RNA. This disruption inhibits the formation of the ribonucleoprotein complex, a crucial step in the viral life cycle, ultimately leading to the suppression of viral replication.
Caption: Mechanism of action of the compound on the coronavirus life cycle.
Experimental Protocols
This section provides detailed protocols for determining the cytotoxicity and antiviral efficacy of this compound.
Preparation of Compound Stock Solution
Proper preparation of the compound is crucial for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability (Cytotoxicity) Assay using MTT
Before assessing antiviral activity, it is essential to determine the cytotoxicity of the compound on the host cells to ensure that any observed antiviral effect is not due to cell death.
Materials:
-
Host cells (e.g., Vero E6 for SARS-CoV-2)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 24 hours, prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium with the same concentration of DMSO as the treated wells) and a "medium only" blank.
-
Incubate the plates for 48-72 hours (or a duration that matches the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for quantifying the inhibition of viral infectivity.
Materials:
-
Confluent host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound serial dilutions
-
Serum-free cell culture medium
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
4% formaldehyde solution
Protocol:
-
Prepare serial dilutions of the compound in serum-free medium.
-
In a separate plate or tubes, mix equal volumes of each compound dilution with a virus dilution that will produce 50-100 plaques per well.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Remove the culture medium from the confluent cell monolayers and wash once with PBS.
-
Inoculate the cells with 100-200 µL of the virus-compound mixture. Include a virus-only control and a cell-only control.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
Remove the inoculum and add 2-3 mL of the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days for coronaviruses).
-
Fix the cells by adding 4% formaldehyde and incubating for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Workflow for the Plaque Reduction Neutralization Test.
Safety Precautions
-
All work with live viruses, especially SARS-CoV-2, must be conducted in a BSL-3 laboratory by trained personnel following institutional and national safety guidelines.
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a promising antiviral compound with a well-defined mechanism of action against coronaviruses. The protocols outlined in this document provide a framework for the in vitro evaluation of its efficacy. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of this compound in the drug development pipeline.
References
- 1. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ecdc.europa.eu [ecdc.europa.eu]
- 4. Quantification of Infectious SARS-CoV-2 by the 50% Tissue Culture Infectious Dose Endpoint Dilution Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Quantitative Analysis of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one by High-Performance Liquid Chromatography
ANP-BDMC-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analytical method for the quantification of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, also known as bisdemethoxycurcumin (BDMC), using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocol outlines procedures for standard and sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and accurate quantification for research and quality control purposes.
Introduction
This compound is a principal curcuminoid found in the rhizomes of Curcuma longa (turmeric)[1][2]. As a naturally occurring polyphenolic compound, it exhibits various biological activities, including antioxidant and anti-inflammatory properties[2]. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, formulation development, and pharmacokinetic studies.
This application note describes a validated isocratic RP-HPLC method for the determination of this compound. The method is demonstrated to be specific, linear, precise, and accurate, making it suitable for routine analysis.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (deionized or HPLC grade)
-
0.2 µm membrane filters
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Isocratic or Gradient Pumping System
-
Autosampler or Manual Injector
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography Data Station
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 2% Acetic Acid : Methanol (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 425 nm |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition may require slight adjustments to achieve optimal separation based on the specific column and system used.
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation (from Turmeric Powder)
-
Extraction: Accurately weigh 1 g of powdered sample and transfer to a flask. Add 50 mL of methanol.
-
Sonication/Shaking: Sonicate the mixture for 30 minutes or shake for 1 hour at room temperature to ensure complete extraction.
-
Filtration: Filter the extract through a 0.2 µm membrane filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
Method Validation Summary
The analytical method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.195 – 3.125 | > 0.999 |
Data adapted from a study on curcuminoid analysis, demonstrating a linear relationship between concentration and peak area.[3]
Table 2: Precision (Repeatability)
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| This compound | 1.0 | < 2.0% | < 2.0% |
| This compound | 10.0 | < 2.0% | < 2.0% |
Relative Standard Deviation (RSD) values below 2% indicate good precision.[4]
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| This compound | 0.5 | 98 - 102% |
| This compound | 5.0 | 98 - 102% |
| This compound | 15.0 | 98 - 102% |
Recovery percentages were determined by the standard addition method.
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | ~3.7 |
| LOQ | ~8.1 |
LOD and LOQ values are estimated based on signal-to-noise ratios of 3:1 and 10:1, respectively.
Visualized Workflow and Signaling
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow from preparation to quantification.
Conclusion
The HPLC method detailed in this application note is robust and reliable for the quantitative analysis of this compound. The protocol is straightforward and employs common reagents and instrumentation, making it easily adaptable for most analytical laboratories focused on natural product analysis and pharmaceutical quality control.
References
- 1. 1,7-Bis (4-hydroxyphenyl)-1,4,6-heptatrien-3-one | C19H16O3 | CID 71346280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intrinsic Permeation and Anti-Inflammatory Evaluation of Curcumin, Bisdemethoxycurcumin and Bisdemethylcurcumin by a Validated HPLC-UV Method [mdpi.com]
- 4. Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Melanogenesis Inhibition Assays Using (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin synthesis, is a key physiological mechanism for photoprotection against ultraviolet (UV) radiation. However, the overproduction and abnormal accumulation of melanin can lead to various hyperpigmentary disorders, including melasma, freckles, and age spots. Consequently, the identification and characterization of novel melanogenesis inhibitors are of significant interest in the fields of dermatology and cosmetology.
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, a diarylheptanoid, has emerged as a promising candidate for the regulation of melanogenesis. Diarylheptanoids, a class of plant-derived phenolic compounds, have demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Recent studies have highlighted their potential to inhibit melanin production. These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one as a melanogenesis inhibitor in B16F10 murine melanoma cells, a widely used in vitro model.
Mechanism of Action: An Overview
The inhibitory effect of diarylheptanoids on melanogenesis is primarily attributed to their ability to modulate the expression and activity of key enzymes and transcription factors involved in the melanin synthesis pathway. The central regulator of melanogenesis is the microphthalmia-associated transcription factor (MITF), which governs the transcription of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and its analogs are hypothesized to exert their anti-melanogenic effects by interfering with signaling pathways that regulate MITF expression and stability. These pathways include the cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) pathway, the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK), and the Wnt/β-catenin signaling pathway. By downregulating MITF, the compound subsequently reduces the expression of tyrosinase, TRP-1, and TRP-2, leading to a decrease in melanin production.
Data Presentation: Inhibitory Effects of Diarylheptanoids on Melanogenesis
The following tables summarize the representative quantitative data on the anti-melanogenic effects of diarylheptanoids, including close analogs of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one. This data serves as a benchmark for evaluating the potency of the target compound.
Table 1: Inhibitory Concentration (IC50) of Diarylheptanoids on Melanin Production in B16 Melanoma Cells
| Compound | IC50 (µM) | Cell Line | Reference Compound | IC50 (µM) |
| (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | 0.36 | B16 4A5 | Arbutin | 174[1] |
| Diarylheptanoid from Alnus hirsuta | - | B16 | - | - |
Note: Data for (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is not yet publicly available and should be determined experimentally. The data from its analog provides an expected range of high potency.
Table 2: Effect of Diarylheptanoids on Melanin Content and Tyrosinase Activity in α-MSH-stimulated B16F10 Cells
| Treatment | Concentration | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |
| Control | - | 100 | 100 |
| α-MSH | 100 nM | 250 ± 15 | 220 ± 12 |
| Diarylheptanoid 1 | 10 µM | 150 ± 10 | 140 ± 8 |
| Diarylheptanoid 1 | 25 µM | 90 ± 8 | 85 ± 7 |
| Diarylheptanoid 2 | 10 µM | 130 ± 9 | 125 ± 6 |
| Diarylheptanoid 2 | 25 µM | 75 ± 6 | 70 ± 5 |
Note: This table presents hypothetical data based on the known effects of diarylheptanoids to illustrate the expected dose-dependent inhibition.
Table 3: Effect of a Diarylheptanoid Analog on the Protein Expression of Melanogenesis-Related Factors in B16F10 Cells
| Treatment | Concentration | MITF Expression (Fold Change) | Tyrosinase Expression (Fold Change) | TRP-1 Expression (Fold Change) | TRP-2 Expression (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| α-MSH | 100 nM | 3.5 | 3.2 | 2.8 | 2.5 |
| Diarylheptanoid Analog | 10 µM | 2.1 | 1.9 | 1.5 | 1.4 |
| Diarylheptanoid Analog | 25 µM | 1.2 | 1.1 | 0.9 | 0.8 |
Note: This table presents expected outcomes from a Western blot analysis, demonstrating the downregulation of key melanogenic proteins.
Experimental Protocols
The following are detailed protocols for the key experiments to assess the melanogenesis inhibitory activity of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.
Cell Culture
B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the inhibitory effects of the compound are not due to cytotoxicity.
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one (e.g., 1, 5, 10, 25, 50 µM) for 48 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells after treatment with the compound.
Protocol:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the compound and 100 nM of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis. Incubate for 48-72 hours.
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension at 3000 rpm for 5 minutes and discard the supernatant.
-
Lyse the cell pellet with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration determined by a BCA protein assay.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the cells.
Protocol:
-
Seed B16F10 cells in a 6-well plate and treat as described in the melanin content assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
In a 96-well plate, mix 80 µL of the cell lysate with 20 µL of 10 mM L-DOPA solution.
-
Incubate the plate at 37°C for 1 hour and measure the absorbance at 475 nm.
-
The tyrosinase activity is expressed as a percentage of the α-MSH-treated control.
Western Blot Analysis
This technique is used to determine the protein expression levels of key melanogenesis-related factors.
Protocol:
-
Seed B16F10 cells in a 6-well plate and treat as described in the melanin content assay.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways in Melanogenesis
Caption: Key signaling pathways regulating melanogenesis.
Experimental Workflow for Melanogenesis Inhibition Assay
Caption: Workflow for assessing melanogenesis inhibitors.
Conclusion
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one represents a promising scaffold for the development of novel skin-lightening agents. The protocols and information provided herein offer a robust framework for researchers to systematically evaluate its anti-melanogenic properties and elucidate its mechanism of action. By employing these standardized assays, researchers can generate reproducible and comparable data, accelerating the discovery and development of new therapeutics for hyperpigmentation disorders.
References
Formulation of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a curcuminoid, a class of natural phenols known for their diverse pharmacological activities. This particular compound has demonstrated potent anti-inflammatory and antiviral properties in vitro.[1][2][3][4][5] However, like other curcuminoids, its progression into in vivo studies and potential clinical applications is hampered by poor aqueous solubility, leading to low bioavailability. Effective formulation strategies are therefore critical to enhance its systemic exposure and therapeutic efficacy.
This document provides detailed application notes and experimental protocols for the formulation of this compound for in vivo research. The protocols are based on established methods for improving the bioavailability of poorly water-soluble drugs, particularly other curcuminoids.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆O₃ | |
| Molecular Weight | 292.33 g/mol | |
| Appearance | Yellow powder | |
| LogP | ~3.9 | PubChem |
| Water Solubility | Poorly soluble | General knowledge on curcuminoids |
The high LogP value indicates the lipophilic nature of the compound, suggesting that lipid-based formulations may be a suitable approach to enhance its solubility and absorption.
Formulation Strategies and Protocols
Given the poor aqueous solubility of this compound, several formulation strategies can be employed to improve its bioavailability for in vivo studies. The following are three recommended approaches with detailed protocols.
Lipid-Based Formulation: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation. This approach can enhance the solubility and absorption of lipophilic drugs.
Experimental Protocol: Preparation of a SEDDS Formulation
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil), surfactants (e.g., Cremophor EL, Tween 80, Labrasol), and cosurfactants (e.g., Transcutol HP, PEG 400, propylene glycol).
-
Select excipients that show the highest solubility for the compound.
-
-
Formulation Development:
-
Based on solubility data, prepare different ratios of oil, surfactant, and cosurfactant. A common starting point is a ratio of 40:40:20 (oil:surfactant:cosurfactant).
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture to 40-50°C in a water bath to ensure homogeneity.
-
Add the required amount of this compound to the mixture and stir until completely dissolved.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the time it takes for a stable emulsion to form.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. Aim for a droplet size below 200 nm for optimal absorption.
-
Workflow for SEDDS Formulation Development
Caption: Workflow for the development of a Self-Emulsifying Drug Delivery System (SEDDS).
Solid Dispersion Formulation
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This can enhance the dissolution rate and bioavailability of poorly soluble drugs by reducing particle size and improving wettability.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Carrier Selection:
-
Choose a suitable hydrophilic carrier such as polyvinylpyrrolidone (PVP K30), polyethylene glycol (PEG 6000), or hydroxypropyl methylcellulose (HPMC).
-
-
Preparation of Solid Dispersion:
-
Dissolve this compound and the selected carrier (e.g., PVP K30 in a 1:5 drug-to-carrier ratio) in a suitable solvent (e.g., ethanol or a mixture of dichloromethane and methanol).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.
-
-
Characterization:
-
Dissolution Studies: Perform in vitro dissolution studies in a relevant medium (e.g., phosphate buffer pH 6.8) and compare the dissolution profile of the solid dispersion to that of the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug within the carrier.
-
Nanosuspension Formulation
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles which are stabilized by surfactants and polymers. The reduction in particle size to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.
Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Stabilizer Selection:
-
Select a suitable stabilizer or a combination of stabilizers (e.g., Poloxamer 188, Tween 80, HPMC).
-
-
Preparation of Nanosuspension:
-
Disperse this compound in an aqueous solution of the stabilizer.
-
Subject the suspension to high-shear homogenization to obtain a pre-milled suspension.
-
Further reduce the particle size by passing the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar).
-
Cool the system during homogenization to prevent drug degradation.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential of the nanosuspension using a DLS instrument. A narrow particle size distribution and a zeta potential of at least ±20 mV are desirable for stability.
-
Morphology: Visualize the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
In Vivo Administration Protocols
The choice of administration route depends on the specific objectives of the in vivo study.
Oral Administration (Gavage):
-
For lipid-based formulations (SEDDS), the pre-concentrate can be directly administered via oral gavage.
-
For solid dispersions and nanosuspensions, the formulation should be suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium) before administration.
Intravenous Administration:
-
Nanosuspensions with a particle size of less than 200 nm are generally suitable for intravenous administration.
-
The nanosuspension should be sterile-filtered through a 0.22 µm filter before injection.
Intraperitoneal Administration:
-
Formulations for intraperitoneal injection should also be sterile. Nanosuspensions or SEDDS-derived emulsions can be used.
Dosage Calculation: The dosage of this compound should be determined based on its in vitro efficacy and the objectives of the in vivo study. The final concentration of the dosing formulation should be adjusted to deliver the desired dose in a reasonable volume (e.g., 5-10 mL/kg for rats).
Signaling Pathways
This compound and its analogues have been shown to modulate key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for interpreting in vivo study results.
NF-κB Signaling Pathway in Inflammation A closely related compound, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway.
PI3K/Akt and ERK1/2 Signaling Pathways in Cancer A similar curcumin analog, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been reported to induce apoptosis in cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.
Caption: Modulation of PI3K/Akt and ERK1/2 signaling pathways.
Conclusion
The successful in vivo evaluation of this compound is contingent upon overcoming its inherent poor bioavailability. The formulation strategies and detailed protocols provided in these application notes offer a robust starting point for researchers. It is imperative to perform thorough characterization and optimization of the chosen formulation to ensure its suitability for the intended in vivo studies. The elucidation of the compound's effects on key signaling pathways will be crucial in understanding its therapeutic potential.
References
- 1. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one alleviates lipopolysaccharide‑induced inflammation by targeting NF‑κB translocation in murine macrophages and it interacts with MD2 in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]
Application of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one in Skin Disorder Research
Application Note & Protocol
Introduction
1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a curcuminoid compound, presents a promising therapeutic candidate for inflammatory skin disorders such as psoriasis and atopic dermatitis. Its mechanism of action is primarily attributed to its potent anti-inflammatory and antioxidant properties. Research on the closely related compound, curcumin, has demonstrated significant efficacy in modulating key pathological pathways in skin diseases. This document provides a comprehensive overview of the potential applications of this compound in dermatological research, including detailed protocols for in vitro evaluation.
The pathogenesis of inflammatory skin disorders like psoriasis involves keratinocyte hyperproliferation, immune cell infiltration, and the overexpression of pro-inflammatory cytokines. A crucial signaling pathway implicated in these processes is the Nuclear Factor-kappa B (NF-κB) pathway.[1] In psoriatic lesions, NF-κB is highly activated, leading to the transcription of numerous genes involved in inflammation and cell proliferation.[1][2] this compound, as a curcumin analog, is hypothesized to exert its therapeutic effects by inhibiting the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.[3]
Furthermore, oxidative stress is a well-established contributor to the pathology of various skin diseases.[4] The antioxidant properties of curcuminoids, including this compound, enable them to scavenge reactive oxygen species (ROS), protecting skin cells from oxidative damage.
This application note will detail the methodologies to investigate the anti-proliferative, anti-inflammatory, and antioxidant effects of this compound on human keratinocytes, providing a framework for its evaluation as a potential therapeutic agent for skin disorders.
Quantitative Data Summary
The following tables summarize quantitative data for curcumin, a closely related analog of this compound, in skin disorder-related in vitro models. These values can serve as a reference for designing experiments and interpreting results for the target compound.
Table 1: Anti-proliferative and Cytotoxic Effects of Curcumin on Human Keratinocytes (HaCaT)
| Parameter | Cell Line | Concentration | Incubation Time | Method | Result | Reference |
| IC50 | HaCaT | 219.42 µM | 48h | MTT Assay | Inhibition of cell proliferation | |
| Inhibition | HaCaT | 25 µM | Not Specified | Not Specified | Inhibition of psoriatic-like cell proliferation | |
| Inhibition | HaCaT | 50 µM | Not Specified | Not Specified | Inhibition of psoriatic-like cell proliferation |
Table 2: Anti-inflammatory Effects of Curcumin on Human Keratinocytes (HaCaT)
| Inflammatory Mediator | Cell Line | Treatment | Curcumin Conc. | Result | Reference |
| IL-1β | HaCaT | TNF-α | Not Specified | Inhibition of expression | |
| IL-6 | HaCaT | TNF-α | Not Specified | Inhibition of expression | |
| TNF-α | HaCaT | TNF-α | Not Specified | Inhibition of expression | |
| IL-17 | Differentiated HaCaT | Imiquimod | 25 µM & 50 µM | Down-regulation | |
| TNF-α | Differentiated HaCaT | Imiquimod | 25 µM & 50 µM | Down-regulation | |
| IFN-γ | Differentiated HaCaT | Imiquimod | 25 µM & 50 µM | Down-regulation | |
| IL-6 | Differentiated HaCaT | Imiquimod | 25 µM & 50 µM | Down-regulation |
Table 3: Antioxidant Activity of Curcuminoids
| Assay | Compound | Result | Reference |
| Protection against H₂O₂ induced damage | Curcumin | Significant protective effect at 10 µg/mL in human keratinocytes | |
| Free radical scavenging | Curcuminoids | Demonstrated protective effect on epidermal skin cells |
Experimental Protocols
Keratinocyte Proliferation Assays
To evaluate the anti-proliferative effects of this compound on keratinocytes, the MTT and BrdU assays are recommended.
a. MTT Assay Protocol
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the medium with 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
b. BrdU Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution (e.g., 10 µM) to each well.
-
Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells with PBS and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP). Incubate for 1 hour at room temperature.
-
Substrate Addition and Detection: Wash the cells and add the appropriate substrate. Measure the signal using a microplate reader.
Caption: Workflow for assessing the anti-proliferative effects of the compound.
In Vitro Model of Skin Inflammation
To investigate the anti-inflammatory properties of this compound, an in vitro model of skin inflammation can be established using HaCaT keratinocytes stimulated with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
Protocol for Induction of Inflammation in HaCaT Cells
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treatment: Seed cells in appropriate culture plates. Once confluent, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Add a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the culture medium.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein or RNA analysis (Western blot or qRT-PCR).
Analysis of Inflammatory Cytokine Expression
ELISA Protocol for IL-6 and IL-8
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for IL-6 or IL-8 overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add a TMB substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm.
NF-κB (p65) Nuclear Translocation Assay
The inhibitory effect of this compound on NF-κB activation can be visualized by immunofluorescence microscopy.
Immunofluorescence Protocol
-
Cell Culture: Grow HaCaT cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells as described in the in vitro inflammation model protocol.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Caption: Proposed mechanism of action via NF-κB pathway inhibition.
Antioxidant Activity Assays
The antioxidant capacity of this compound can be determined using the DPPH and ABTS radical scavenging assays.
a. DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
b. ABTS Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•+ solution to 10 µL of various concentrations of the test compound.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
Caption: Workflow for determining antioxidant capacity.
Safety Precautions
When working with this compound and other chemicals, standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experimental procedures should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound.
Conclusion
This compound holds significant promise as a therapeutic agent for inflammatory skin disorders due to its anticipated anti-inflammatory and antioxidant properties, largely inferred from the extensive research on its analog, curcumin. The protocols outlined in this document provide a solid foundation for researchers to systematically investigate its efficacy and mechanism of action in relevant in vitro models of skin disease. Further studies are warranted to validate these findings and to explore the potential for its development as a novel topical or systemic treatment for conditions like psoriasis and atopic dermatitis.
References
- 1. Protective effects of curcumin against oxidative damage on skin cells in vitro: its implication for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of curcuminoids on epidermal skin cells under free oxygen radical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Currying skin health with multifunctional curcuminoids - Sabinsa Europe GmbH [sabinsa.eu]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Nanoformulations to Enhance the Bioavailability of Curcumin Trienones
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Bioavailability Challenge of Curcumin Trienones
Curcumin, a polyphenol extracted from Curcuma longa, and its synthetic analogs, including curcumin trienones, exhibit a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. However, their clinical translation is significantly hampered by poor aqueous solubility, rapid metabolism, and consequently, low systemic bioavailability.[1][2][3][4] Nanoformulation strategies offer a promising approach to overcome these limitations by encapsulating the active compound in a carrier system, thereby improving its solubility, stability, and pharmacokinetic profile.[1] This document provides detailed application notes and experimental protocols for the development and characterization of nanoformulations tailored for curcumin trienones, based on established methods for curcumin.
Note: While the protocols detailed below are based on extensive research on curcumin, they are presented here as adaptable frameworks for curcumin trienones due to the limited specific literature on nanoformulations of these analogs. Researchers should consider the specific physicochemical properties of their target curcumin trienone for optimization.
Application Notes: Selecting a Nanoformulation Strategy
The choice of nanoformulation depends on the specific therapeutic application, desired release profile, and the physicochemical properties of the curcumin trienone. Various nano-carrier systems have been successfully employed for curcumin and can be adapted for its trienone analogs.
-
Polymeric Nanoparticles: These are solid, colloidal particles ranging in size from 10 to 1000 nm. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used to encapsulate hydrophobic drugs like curcumin. They offer controlled release, protection from degradation, and the potential for surface modification for targeted delivery.
-
Liposomes: These are spherical vesicles composed of a lipid bilayer. They can encapsulate both hydrophilic and hydrophobic compounds and are biocompatible and biodegradable. Liposomes can enhance the solubility and bioavailability of curcuminoids.
-
Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. They are particularly suitable for solubilizing poorly water-soluble drugs like curcumin and its analogs.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering high drug loading, controlled release, and good stability.
Data Presentation: Physicochemical and Pharmacokinetic Parameters
The following tables summarize typical quantitative data obtained from the characterization and in vivo evaluation of curcumin nanoformulations. These target values can serve as a benchmark for the development of curcumin trienone nanoformulations.
Table 1: Physicochemical Characterization of Curcumin Nanoformulations
| Parameter | Polymeric Nanoparticles | Liposomes | Micelles | Solid Lipid Nanoparticles |
| Particle Size (nm) | 100 - 300 | 100 - 200 | 20 - 100 | 150 - 350 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.15 | < 0.3 |
| Zeta Potential (mV) | -15 to -30 | -20 to -40 | -10 to -25 | -10 to -20 |
| Encapsulation Efficiency (%) | > 80% | > 70% | > 90% | > 85% |
| Drug Loading (%) | 5 - 15% | 2 - 10% | 10 - 25% | 5 - 20% |
Data compiled from multiple sources on curcumin nanoformulations.
Table 2: Comparative Pharmacokinetic Parameters of Curcumin and Nanoformulated Curcumin in Rats (Oral Administration)
| Pharmacokinetic Parameter | Free Curcumin | Nanoformulated Curcumin | Fold Increase |
| Cmax (ng/mL) | ~50 | ~500 | ~10 |
| Tmax (h) | ~1 | ~2 | - |
| AUC (0-t) (ng·h/mL) | ~150 | ~4500 | ~30 |
| Bioavailability (%) | < 1 | 15 - 20 | > 15 |
Values are approximate and can vary significantly based on the specific nanoformulation and animal model. Data adapted from studies on curcumin nanoformulations.
Experimental Protocols
Protocol for Synthesis of Curcumin Trienone-Loaded Polymeric Nanoparticles
This protocol describes the preparation of curcumin trienone-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
Curcumin Trienone
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of curcumin trienone in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Immediately sonicate the mixture on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker with 20 mL of a 0.1% PVA solution and stir overnight at room temperature to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by centrifugation to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol for Characterization of Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrument: Dynamic Light Scattering (DLS) Zetasizer.
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Vortex briefly to ensure a homogenous suspension.
-
Dilute the suspension with deionized water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential at 25°C.
-
3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DCM or acetonitrile) to break the particles and release the encapsulated drug.
-
Determine the concentration of curcumin trienone using a pre-established calibration curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Protocol for In Vitro Drug Release Study
This protocol describes the in vitro release of curcumin trienone from nanoparticles using a dialysis method.
Materials:
-
Curcumin trienone-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4 (with 0.5% Tween 80 to maintain sink conditions)
-
Dialysis membrane (MWCO 12-14 kDa)
-
Shaking incubator
Procedure:
-
Suspend a known amount of nanoparticles (e.g., 5 mg) in 1 mL of PBS.
-
Place the suspension in a dialysis bag and seal it.
-
Immerse the dialysis bag in 50 mL of release medium (PBS with Tween 80).
-
Place the setup in a shaking incubator at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the amount of curcumin trienone in the collected samples using a UV-Vis spectrophotometer or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Protocol for In Vivo Pharmacokinetic Study
This protocol provides a general guideline for an in vivo pharmacokinetic study in rats. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Curcumin trienone nanoformulation
-
Free curcumin trienone suspension (as control)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
HPLC system for bioanalysis
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: one receiving the nanoformulation and the other receiving the free drug suspension.
-
Administer the formulations orally via gavage at a dose equivalent to, for example, 100 mg/kg of curcumin trienone.
-
Collect blood samples (~0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the curcumin trienone from the plasma samples using a suitable solvent extraction method.
-
Quantify the concentration of curcumin trienone in the plasma samples using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. Nanoformulations of curcumin: an emerging paradigm for improved remedial application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 3. Enhancing Curcumin Oral Bioavailability Through Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study of Nanoparticulate Curcumin: Oral Formulation for Enhanced Bioavailability [scirp.org]
methodology for assessing antioxidant capacity (e.g., DPPH, ABTS) of the compound
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for two of the most common and robust methods used to determine the antioxidant capacity of various compounds: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These electron transfer-based assays are fundamental tools in drug discovery, food science, and antioxidant research, offering simple, rapid, and cost-effective means to screen and characterize the free-radical scavenging ability of chemical compounds.[1][2][3]
The choice between the DPPH and ABTS assay can depend on the nature of the antioxidant compound being studied and the solvent system.[4][5] The DPPH radical is soluble only in organic media, making it suitable for lipophilic antioxidants, whereas the ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.
DPPH Radical Scavenging Assay
Principle and Mechanism
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The DPPH radical is a stable, deep violet-colored free radical due to the delocalization of its spare electron. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH is reduced to its non-radical form, diphenylpicrylhydrazine. This reduction results in a color change from deep violet to a pale yellow, which is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.
The reaction mechanism can be summarized as follows:
-
HAT (Hydrogen Atom Transfer): The antioxidant (A-H) donates a hydrogen atom to the DPPH radical.
-
SET (Single Electron Transfer): The antioxidant donates an electron, followed by a proton transfer.
Data Presentation
The antioxidant capacity in the DPPH assay is typically expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) .
-
IC50 (Inhibitory Concentration 50%): This is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
-
TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity of a compound is compared to that of Trolox, a water-soluble vitamin E analog. The results are expressed as µmol of Trolox equivalents per gram of the compound.
Table 1: Example Data for DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | TEAC (µmol TE/g) |
| Ascorbic Acid | 8.5 | 1.1 |
| Quercetin | 4.2 | 2.3 |
| Gallic Acid | 2.1 | 4.5 |
| Test Compound X | 15.3 | 0.6 |
Experimental Protocol
1.3.1. Reagents and Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Antioxidant standard (e.g., Trolox, Ascorbic acid)
-
Test compound
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
1.3.2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Standard Solution (e.g., Trolox): Prepare a stock solution of Trolox (e.g., 1 mM) in methanol. From this stock, prepare a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µM).
-
Test Compound Solutions: Prepare a series of dilutions of the test compound in a suitable solvent.
1.3.3. Assay Procedure
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the standard or test compound to the wells.
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) instead of the sample.
-
Shake the plate and incubate it in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
1.3.4. Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Simplified reaction mechanism of the DPPH assay.
ABTS Radical Cation Decolorization Assay
Principle and Mechanism
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting ABTS•+ solution is a blue-green chromophore that absorbs light at 734 nm. In the presence of an antioxidant that can donate an electron, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical-scavenging capacity.
This assay is applicable to both hydrophilic and lipophilic antioxidants.
Data Presentation
Similar to the DPPH assay, the results of the ABTS assay are typically expressed as IC50 or TEAC values.
Table 2: Example Data for ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | TEAC (µmol TE/g) |
| Ascorbic Acid | 6.8 | 1.25 |
| Quercetin | 3.5 | 2.8 |
| Gallic Acid | 1.8 | 5.1 |
| Test Compound Y | 12.5 | 0.75 |
Experimental Protocol
2.3.1. Reagents and Materials
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Antioxidant standard (e.g., Trolox)
-
Test compound
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2.3.2. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Standard and Test Compound Solutions: Prepare serial dilutions of the standard and test compounds as described for the DPPH assay.
2.3.3. Assay Procedure
-
Pipette 190 µL of the ABTS•+ working solution into each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the standard or test compound to the wells.
-
For the blank (control), add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
2.3.4. Calculation of Radical Scavenging Activity
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.
Visualizations
Caption: Experimental workflow for the ABTS antioxidant assay.
Caption: Simplified reaction mechanism of the ABTS assay.
References
Unveiling the Molecular Interactions of a Promising Curcuminoid: Application Notes and Protocols for Studying Protein Binding of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the protein binding characteristics of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a naturally occurring curcuminoid with demonstrated antioxidant and antiviral properties. This compound, found in turmeric and torch ginger, has garnered significant interest, notably for its inhibitory activity against the SARS-CoV-2 nucleocapsid (N) protein.[1][2][3][4][5] Understanding its interactions with various protein targets is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.
Overview of Protein Binding Techniques
A multi-faceted approach employing both biophysical and in silico methods is recommended to comprehensively characterize the protein binding profile of this compound. This section outlines key techniques, from initial screening to detailed kinetic and structural analysis.
Table 1: Summary of Recommended Protein Binding Assay Techniques
| Technique | Principle | Key Parameters Determined | Throughput | Notes |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient, which is altered upon binding. | Binding Affinity (Kd) | Medium to High | Requires a fluorescently labeled binding partner (protein or compound). Can be performed in complex biological liquids like cell lysates. |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a small molecule binding to a protein can stabilize it against proteolysis. | Target Identification and Validation | Low to Medium | Label-free method. Particularly useful for identifying unknown protein targets from a complex mixture. |
| Molecular Docking | Computational method that predicts the preferred orientation of a ligand when bound to a protein target. | Binding Pose, Binding Energy/Score | High | Provides structural insights into the interaction. Requires a 3D structure of the target protein. |
| Molecular Dynamics (MD) Simulation | Computational method that simulates the time-dependent behavior of a molecular system. | Stability of the protein-ligand complex, detailed intermolecular interactions | Low | Provides dynamic insights into the binding event and can be used to refine docking results. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the aforementioned techniques, tailored for the study of this compound.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify the binding affinity between this compound and a purified target protein.
Protocol:
-
Protein Preparation and Labeling:
-
Purify the target protein to >95% homogeneity.
-
Label the protein with a suitable fluorescent dye (e.g., NHS-ester dyes for primary amines) according to the manufacturer's instructions.
-
Remove excess dye using a desalting column.
-
Determine the final protein concentration and degree of labeling using UV-Vis spectrophotometry.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the ligand in the assay buffer to create a range of concentrations. The final DMSO concentration should be kept constant across all samples and should not exceed 1%.
-
-
MST Measurement:
-
Mix the labeled protein (at a constant concentration, typically in the low nM range) with the different concentrations of the ligand.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium.
-
Load the samples into MST capillaries.
-
Perform the MST measurement using an appropriate instrument (e.g., NanoTemper Monolith).
-
-
Data Analysis:
-
Analyze the change in thermophoresis as a function of the ligand concentration.
-
Fit the data to a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Quantitative Data Example:
A study investigating the binding of this compound to the N-terminal domain (NTD) of the SARS-CoV-2 N protein reported a Kd value in the micromolar range, as determined by MST.
Table 2: Example MST Binding Affinity Data
| Interacting Partners | Kd (µM) | Reference |
| This compound and SARS-CoV-2 N-NTD | ~1.5 µM |
Drug Affinity Responsive Target Stability (DARTS) for Target Validation
DARTS is an effective method to confirm the direct binding of this compound to a target protein within a complex cellular lysate.
Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest cells expressing the putative target protein.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the total protein concentration of the lysate.
-
-
Ligand Incubation:
-
Divide the cell lysate into aliquots.
-
Treat the aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate at room temperature to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot. The choice of protease and its concentration should be optimized to achieve partial digestion of the total protein pool.
-
Incubate for a fixed time to allow for digestion.
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the target protein.
-
-
Data Interpretation:
-
A higher intensity of the target protein band in the ligand-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein, protecting it from proteolytic degradation.
-
In Silico Analysis: Molecular Docking and Dynamics
Computational methods provide valuable insights into the potential binding mode and stability of the interaction between this compound and its target protein.
Protocol for Molecular Docking:
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformer of this compound and assign appropriate charges.
-
-
Docking Simulation:
-
Define the binding site on the protein. This can be based on experimental data or predicted using pocket-finding algorithms.
-
Perform the docking using software such as AutoDock, Glide, or GOLD.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Protocol for Molecular Dynamics (MD) Simulation:
-
System Setup:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Place the complex in a simulation box and solvate it with an appropriate water model.
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant volume and then constant pressure.
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation, RMSD).
-
Investigate the persistence of key intermolecular interactions over time.
-
Potential Signaling Pathways
Based on studies of structurally similar curcuminoids, this compound may modulate key signaling pathways involved in inflammation and cell survival.
-
NF-κB Signaling Pathway: A related compound, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus. This suggests that this compound could exert anti-inflammatory effects by interfering with this critical pathway.
-
PI3K/Akt and ERK1/2 Signaling Pathways: A structural analog, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one, induces apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway. This raises the possibility that this compound may have similar effects on cell proliferation and survival.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway that may be influenced by this compound.
References
- 1. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
Introduction:
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is a curcuminoid, a class of compounds known for their significant therapeutic potential but also for their characteristically low aqueous solubility. This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to overcome challenges in solubilizing this compound in aqueous media for experimental and developmental purposes. Due to the limited specific solubility data for this particular analog, the well-studied solubility of curcumin, a structurally similar compound, is used as a primary reference.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, not dissolving in water?
A1: (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, like other curcuminoids, is a hydrophobic molecule. Its chemical structure contains large nonpolar regions, making it poorly soluble in polar solvents like water. Curcumin, a closely related compound, has an aqueous solubility of approximately 0.6 µg/mL.[1] This inherent low solubility is a common challenge in the handling and formulation of this class of compounds.
Q2: What are the initial steps I should take to try and dissolve the compound?
A2: For initial exploratory studies, you can attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent before adding it to your aqueous medium. Common co-solvents include ethanol, dimethyl sulfoxide (DMSO), and acetone. However, be mindful of the final concentration of the organic solvent in your aqueous solution, as it may affect your experimental system. For instance, curcumin is soluble in ethanol at up to 10 mg/ml and in DMSO at up to 25 mg/ml.[2]
Q3: Can I improve the solubility by adjusting the pH of the aqueous medium?
A3: Yes, adjusting the pH can influence the solubility of phenolic compounds like this curcuminoid. In alkaline conditions, the hydroxyl groups can deprotonate, forming a phenolate salt which is generally more water-soluble. However, it is crucial to note that curcumin and its analogs can be unstable and degrade at alkaline pH. Therefore, a careful investigation of the compound's stability at different pH values is recommended before using this method.
Q4: What are some more advanced techniques to significantly enhance the aqueous solubility for in vitro or in vivo studies?
A4: Several formulation strategies can dramatically improve the aqueous solubility of hydrophobic compounds:
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.
-
Nanoformulations: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution after adding co-solvent mixture to aqueous media. | The final concentration of the organic co-solvent is too low to maintain solubility. The aqueous medium has a different pH or ionic strength that reduces solubility. | Increase the proportion of the co-solvent, if permissible for your experiment. Buffer the aqueous medium to a pH where the compound is more soluble and stable. Evaluate the effect of salt concentration on solubility. |
| Low and inconsistent results in biological assays. | Poor bioavailability due to low solubility in the assay medium. Precipitation of the compound in the assay medium over time. | Prepare a stock solution in an appropriate organic solvent and ensure rapid and uniform mixing when diluting into the assay medium. Consider using a formulation approach like cyclodextrin complexation or a nanoformulation to improve solubility and stability in the assay medium. |
| Difficulty in preparing a stable, clear solution for analytical measurements (e.g., UV-Vis, HPLC). | The concentration of the compound exceeds its solubility limit in the chosen solvent. The compound is degrading in the solvent. | Use a solvent system with higher solubilizing power (e.g., pure ethanol, methanol, or acetonitrile). Prepare fresh solutions before analysis and protect them from light, as curcuminoids can be light-sensitive. |
| Formation of a cloudy suspension instead of a clear solution with cyclodextrins. | The molar ratio of the compound to cyclodextrin is not optimal. The complexation process is incomplete. | Perform a phase solubility study to determine the optimal molar ratio. Experiment with different complexation methods such as kneading, co-precipitation, or freeze-drying. |
Quantitative Data on Solubility Enhancement of Curcumin (as a Proxy)
The following table summarizes the reported solubility of curcumin in water and the enhancement achieved through various techniques. This data can serve as a valuable reference for estimating the potential improvement in the solubility of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.
| Solvent/System | Reported Solubility of Curcumin | Fold Increase (Approx.) | Reference |
| Water | 0.6 µg/mL | - | [1] |
| Water (Boiled for 10 mins) | ~7.2 µg/mL | 12 | [3] |
| Ethanol | 10 mg/mL | ~16,667 | [2] |
| Water with 10% Ethanol | - | 150% increase from water | |
| Water with 10% Glycerol | - | 72% increase from water | |
| Chitosan Nanoparticles | up to 180 mg/mL | ~300,000 | |
| CurcuEmulsomes (Nanoformulation) | up to 0.11 mg/mL | ~10,000 | |
| Solid Dispersion (with HPMC E5) | - | 4.3 times > pure drug | |
| Solid Dispersion (with PVP K30) | - | 2.8 times > pure drug | |
| Solid Dispersion (with Kollidon VA 64) | - | 100-fold increase | |
| Hydroxypropyl-β-cyclodextrin (HPβCD) Solid Dispersion | up to 14.16 µg/mL | ~489 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound in an aqueous medium.
References
stability issues of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, also known as Calebin A, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Calebin A) and what is its primary mechanism of action?
A1: this compound (Calebin A) is a pharmacologically active compound isolated from the rhizome of Curcuma longa (turmeric).[1] Its primary mechanism of action involves the modulation of signaling pathways, most notably the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.[1][2]
Q2: How should I prepare a stock solution of Calebin A?
A2: Calebin A has poor aqueous solubility.[3] It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] For example, a 5 mM stock solution in DMSO can be prepared and stored in small aliquots at -20°C to minimize freeze-thaw cycles. When preparing your working concentrations in cell culture media, ensure the final DMSO concentration is low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the known stability of Calebin A in cell culture media?
A3: While specific quantitative data on the half-life of Calebin A in various cell culture media is not extensively documented in peer-reviewed literature, it has been reported to exhibit higher chemical stability in both acidic and basic media compared to its structural analog, curcumin. Curcumin is known to be unstable at neutral and alkaline pH, which is typical for most cell culture conditions. For instance, curcumin has been shown to degrade with a half-life of approximately 1.7 hours in cell culture medium in the presence of cells. Given that Calebin A is a polyphenol, its stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. It is advisable to conduct a stability assessment in your specific cell culture system.
Q4: What are the main signaling pathways affected by Calebin A?
A4: The primary signaling pathway targeted by Calebin A is the NF-κB pathway. It has been shown to suppress the activation of NF-κB, which in turn down-regulates the expression of various gene products involved in cell proliferation, survival, invasion, and inflammation.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using Calebin A in cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological activity. | Compound Degradation: Calebin A, like other polyphenols, may degrade over the course of a long experiment, leading to a decrease in its effective concentration. | 1. Minimize exposure to light and elevated temperatures: Prepare fresh working solutions from a frozen stock for each experiment. Protect solutions from light by using amber tubes or wrapping them in foil. 2. Assess stability: Perform a stability study under your specific experimental conditions (see Experimental Protocols section). 3. Consider media changes: For long-term experiments (e.g., over 24 hours), consider replenishing the media with freshly prepared Calebin A at regular intervals. |
| Suboptimal Compound Concentration: The effective concentration of Calebin A can be cell-type specific. | 1. Perform a dose-response experiment: Test a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay. 2. Consult literature: Review published studies that have used Calebin A in similar cell lines or assays for guidance on effective concentration ranges. | |
| Poor Solubility: Precipitation of Calebin A in the cell culture medium can lead to a lower effective concentration. | 1. Visually inspect for precipitates: Before adding to cells, ensure the Calebin A-containing medium is clear. 2. Maintain a low final solvent concentration: Keep the final DMSO concentration below 0.5%. 3. Prepare fresh dilutions: Avoid storing diluted working solutions for extended periods. | |
| High variability between replicate wells. | Uneven cell seeding or pipetting errors. | 1. Ensure a single-cell suspension: Properly resuspend cells before seeding to avoid clumps. 2. Use calibrated pipettes: Ensure accurate and consistent dispensing of both cell suspension and compound solutions. 3. Avoid edge effects: If possible, do not use the outer wells of a multi-well plate, as they are more prone to evaporation. |
| Inconsistent compound stability across the plate. | 1. Ensure uniform mixing: Gently mix the plate after adding the compound to ensure even distribution. 2. Maintain consistent incubation conditions: Ensure uniform temperature and CO2 levels across the entire incubator. | |
| Unexpected cytotoxicity. | Solvent toxicity. | 1. Include a vehicle control: Treat cells with the same final concentration of DMSO (or other solvent) used in your highest Calebin A concentration to assess solvent-induced toxicity. 2. Lower the solvent concentration: If the vehicle control shows toxicity, reduce the final solvent concentration in your experiments. |
| Compound instability leading to toxic byproducts. | 1. Assess compound stability: Degradation products may have different biological activities, including toxicity. 2. Use fresh preparations: Always use freshly prepared working solutions. |
Experimental Protocols
Protocol 1: Assessment of Calebin A Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of Calebin A in your specific cell culture medium over time.
Materials:
-
Calebin A
-
DMSO (or other suitable solvent)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Quenching solvent (e.g., cold acetonitrile)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of Calebin A in DMSO (e.g., 5 mM).
-
Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Dilute the Calebin A stock solution into the medium to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Aliquot Samples: Dispense the Calebin A-spiked medium into sterile containers (e.g., microcentrifuge tubes or wells of a plate).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will be your reference for 100% compound concentration. Process this sample immediately as described in step 6.
-
Incubation: Place the remaining aliquots in the incubator under your standard experimental conditions.
-
Sample Collection at Time Points: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove an aliquot from the incubator.
-
Sample Processing:
-
To precipitate proteins, add a cold quenching solvent (e.g., 3 volumes of acetonitrile) to the collected media sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or well for analysis.
-
-
Analysis: Analyze the concentration of Calebin A in the processed samples using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Calculation: Calculate the percentage of Calebin A remaining at each time point relative to the T=0 concentration.
Data Presentation:
| Time Point (hours) | Concentration of Calebin A (µM) | % Remaining |
| 0 | [Insert T=0 concentration] | 100% |
| 2 | [Insert concentration] | [Calculate %] |
| 4 | [Insert concentration] | [Calculate %] |
| 8 | [Insert concentration] | [Calculate %] |
| 12 | [Insert concentration] | [Calculate %] |
| 24 | [Insert concentration] | [Calculate %] |
| 48 | [Insert concentration] | [Calculate %] |
Visualizations
Caption: Workflow for assessing the stability of Calebin A in cell culture media.
Caption: Inhibition of the NF-κB signaling pathway by Calebin A.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Calebin-A Liposomes and its Antiproliferation in Human Cancer Cells - MedCrave online [medcraveonline.com]
- 4. Evidence That Calebin A, a Component of Curcuma Longa Suppresses NF-κB Mediated Proliferation, Invasion and Metastasis of Human Colorectal Cancer Induced by TNF-β (Lymphotoxin) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Synthetic Curcuminoid Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of synthetic curcuminoid compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and evaluation of synthetic curcuminoid compounds.
Issue 1: Poor Aqueous Solubility of the Synthetic Curcuminoid Compound
Question: My synthetic curcuminoid compound shows very low solubility in aqueous media, hindering dissolution and further in vitro/in vivo testing. What can I do?
Answer: Poor aqueous solubility is a primary reason for the low bioavailability of curcuminoids.[1] Several formulation strategies can be employed to address this issue. The choice of strategy will depend on the specific physicochemical properties of your compound.
Recommended Solutions:
-
Solid Dispersions: Dispersing the curcuminoid in a hydrophilic polymer matrix can enhance its dissolution rate by converting the drug into an amorphous form.[2] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).
-
Nanoformulations: Reducing the particle size to the nanometer range significantly increases the surface area, leading to improved solubility and dissolution.[3] Techniques include:
-
Polymeric Nanoparticles: Encapsulating the compound within biodegradable polymers like PLGA.[4]
-
Solid Lipid Nanoparticles (SLNs): Using solid lipids as a core matrix to encapsulate the lipophilic curcuminoid.
-
-
Cyclodextrin Complexation: Encapsulating the curcuminoid molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.[5]
Logical Flow for Selecting a Solubility Enhancement Strategy:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of curcumin-PVP solid dispersion obtained by spray drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Curcumin Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scale up, optimization and stability analysis of Curcumin C3 complex-loaded nanoparticles for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for the synthesis of diarylheptanoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diarylheptanoids.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for linear and cyclic diarylheptanoids?
A1: Linear diarylheptanoids are commonly synthesized via aldol or Claisen-Schmidt condensation reactions, which involve the coupling of an enolate (from a ketone) with an aromatic aldehyde.[1][2] For cyclic diarylheptanoids, macrocyclization is the key step. Common methods for forming the biaryl or diaryl ether bond include Ullmann coupling, Suzuki-Miyaura coupling, and intramolecular SNAr reactions.[3]
Q2: What are some common challenges encountered during the synthesis of diarylheptanoids?
A2: Researchers often face challenges such as low reaction yields, the formation of side products, and difficulties in purifying the final compounds.[1][3] For cyclic diarylheptanoids, the macrocyclization step can be particularly challenging due to steric hindrance and strain in the ring system.
Q3: How can I purify my synthesized diarylheptanoids effectively?
A3: Purification of diarylheptanoids can be challenging due to their similar polarities. Standard column chromatography on silica gel is a common method. For difficult separations, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective and rapid method for the preparative separation of diarylheptanoids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of diarylheptanoids, categorized by the reaction type.
Claisen-Schmidt Condensation (for Linear Diarylheptanoids)
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive base (e.g., NaOH, KOH) due to moisture or poor quality. | Use fresh, high-purity base. Ensure anhydrous reaction conditions by using dry solvents. |
| The base is not strong enough to deprotonate the ketone effectively. | Consider using a stronger base like sodium ethoxide or lithium diisopropylamide (LDA). | |
| Steric hindrance on the aromatic aldehyde or ketone. | If possible, use a less sterically hindered starting material. Optimization of reaction temperature and time may also help. | |
| Formation of Multiple Side Products | Self-condensation of the ketone. | Use a non-enolizable aromatic aldehyde to prevent self-condensation. Slowly add the ketone to a mixture of the aldehyde and base. |
| Cannizzaro reaction of the aromatic aldehyde. | Use milder basic conditions and lower reaction temperatures. Add the base to the reaction mixture slowly. |
Ullmann Coupling (for Cyclic Diarylheptanoids)
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Cyclized Product | Inefficient catalyst system. | Screen different copper catalysts (e.g., CuI, CuBr·SMe2) and ligands. N-methyl-l-proline has been shown to improve yields in some cases. |
| Unsuitable base. | The choice of base is critical. K3PO4 has been found to be effective in improving enantioselectivity without significant loss of yield compared to Cs2CO3. | |
| High reaction temperature leading to decomposition. | Optimize the reaction temperature. While Ullmann couplings often require high temperatures, sometimes lower temperatures with a more active catalyst system can be more effective. | |
| Lack of Enantioselectivity (for asymmetric synthesis) | Achiral reaction conditions. | Employ a chiral ligand. A variety of enantiopure ligands can be screened to induce enantioselectivity. |
Suzuki-Miyaura Coupling (for Cyclic Diarylheptanoids)
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Yield | Inactive palladium catalyst. | Ensure the Pd(0) catalyst is active. Use of appropriate phosphine ligands is crucial for stabilizing the catalyst and promoting the reaction. |
| Inefficient transmetalation step. | The choice of base is important to activate the boronic acid. Common bases include K2CO3, Cs2CO3, and K3PO4. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Protodeboronation (loss of boronic acid group) | Presence of water or acidic protons. | Use anhydrous solvents and reagents. The choice of a non-aqueous base can also be beneficial. |
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation
This protocol describes the synthesis of a linear diarylheptenoid.
-
Dissolve the aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a base (e.g., 6M NaOH) and cool the mixture in an ice bath.
-
Slowly add the ketone (1.0 eq.) dissolved in the same solvent to the reaction mixture with stirring.
-
Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Intramolecular Ullmann Coupling
This protocol outlines the synthesis of a cyclic diaryl ether heptanoid.
-
To a reaction vessel, add the linear diarylheptanoid precursor containing an aryl halide and a hydroxyl group (1.0 eq.), a copper catalyst (e.g., CuI, 20 mol%), a ligand (e.g., N-methyl-l-proline, 40 mol%), and a base (e.g., K3PO4, 2.0 eq.).
-
Add a dry, degassed solvent (e.g., dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Presentation
Table 1: Optimization of Reaction Conditions for Enantioselective Intramolecular Ullmann Coupling
| Entry | Ligand | Base | Solvent | Catalyst (mol%) | Yield (%) | Enantiomeric Ratio (pR:pS) |
| 1 | Ligand A | Cs2CO3 | Dioxane | 20 | 18 | 38:62 |
| 2 | N-methyl-l-proline | Cs2CO3 | Dioxane | 20 | 41 | 68:32 |
| 3 | N-methyl-l-proline | K3PO4 | Dioxane | 20 | 39 | 72:28 |
Data adapted from a study on the asymmetric synthesis of cyclic diarylheptanoids. Ligand A is a BINOL-type ligand.
Visualizations
Caption: General experimental workflow for the synthesis of linear and cyclic diarylheptanoids.
Caption: Troubleshooting logic for addressing low product yield in diarylheptanoid synthesis.
References
Troubleshooting HPLC Peak Tailing for 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A Technical Guide
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, encountering peak tailing is a common yet solvable challenge. This technical support guide provides a structured approach to troubleshooting and resolving this issue, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my results?
Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative analysis.
Q2: Why is this compound prone to peak tailing?
This compound is a curcuminoid, a class of phenolic compounds. The hydroxyl groups in its structure can engage in secondary interactions with the stationary phase of the HPLC column, particularly with residual silanol groups on silica-based columns. These interactions can delay the elution of a portion of the analyte molecules, resulting in a tailed peak.
Q3: What are the primary causes of peak tailing for this compound?
The most common causes can be categorized as follows:
-
Chemical Interactions: Secondary interactions between the phenolic hydroxyl groups of the analyte and active sites (e.g., silanol groups) on the column's stationary phase.
-
Mobile Phase Effects: An inappropriate mobile phase pH can lead to the ionization of either the analyte or the silanol groups, increasing the likelihood of secondary interactions.
-
Column Issues: Degradation of the column, presence of voids, or contamination can all contribute to poor peak shape.
-
System and Method Parameters: Extra-column dead volume, sample overload, or an inappropriate sample solvent can also cause peak tailing.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Evaluate the Mobile Phase
The mobile phase composition, particularly its pH, is a critical factor. Curcuminoids, like your compound of interest, have phenolic hydroxyl groups with pKa values typically in the range of 8.5 to 10.5. At a mobile phase pH approaching these values, the analyte will exist in a mixture of ionized and non-ionized forms, which can lead to peak tailing. Similarly, residual silanol groups on the silica-based stationary phase are ionized at pH values above 3-4, creating sites for secondary interactions.
Recommended Actions:
-
Lower the Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase to a value between 2.5 and 3.5 using an appropriate acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid). This will suppress the ionization of the silanol groups on the stationary phase, minimizing secondary interactions.
-
Buffer the Mobile Phase: Employ a buffer to maintain a consistent pH throughout the analysis. Phosphate or acetate buffers at concentrations of 10-25 mM are commonly used.
Step 2: Assess the HPLC Column
The column is the heart of the separation, and its condition is paramount for achieving good peak shape.
Recommended Actions:
-
Use an End-capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible silanol groups, thereby reducing the potential for secondary interactions.
-
Check for Column Contamination: If the column has been used extensively, strongly retained compounds may have accumulated at the head of the column. Try flushing the column with a strong solvent.
-
Inspect for Voids: A sudden shock to the column (e.g., a pressure surge) can cause the packed bed to settle, creating a void at the inlet. This can often be addressed by reversing the column and flushing it at a low flow rate.
Step 3: Review System and Method Parameters
Issues outside of the column and mobile phase can also contribute to peak tailing.
Recommended Actions:
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connection to avoid dead volume.
-
Evaluate Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for sample dissolution, inject a smaller volume to minimize peak distortion.
-
Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. Try injecting a diluted sample to see if the peak shape improves.
Quantitative Data Summary
The following table summarizes the key parameters that can be adjusted to troubleshoot peak tailing and their expected impact on the analysis of this compound.
| Parameter | Recommended Adjustment | Expected Impact on Peak Tailing | Potential Side Effects |
| Mobile Phase pH | Lower to 2.5 - 3.5 | Significant Reduction | May alter selectivity and retention time. |
| Buffer Concentration | 10 - 25 mM | Improvement | High concentrations can cause precipitation. |
| Column Type | Use End-capped, High-Purity Silica | Reduction | May require method re-validation. |
| Sample Concentration | Decrease | Reduction | May decrease signal-to-noise ratio. |
| Injection Volume | Decrease | Reduction | May decrease signal-to-noise ratio. |
| Tubing/Fittings | Minimize length and internal diameter | Improvement | Requires physical modification of the HPLC system. |
Experimental Protocol for Troubleshooting
This protocol outlines a systematic workflow for identifying and resolving the cause of peak tailing.
-
Establish a Baseline:
-
Inject a standard solution of this compound using your current method and record the chromatogram, noting the peak tailing factor.
-
-
Mobile Phase Optimization:
-
Prepare a fresh mobile phase with the aqueous component's pH adjusted to 3.0 using 0.1% formic acid.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the standard solution and compare the peak shape to the baseline.
-
-
Column Evaluation:
-
If peak tailing persists, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for 30 minutes.
-
Re-equilibrate with the optimized mobile phase and re-inject the standard.
-
If the issue is still not resolved, and a void is suspected, carefully reverse the column and flush with the mobile phase at a low flow rate (0.2 mL/min) for 20 minutes. Return the column to its original orientation and re-test.
-
If possible, try a new, end-capped C18 column of the same dimensions.
-
-
System and Method Parameter Check:
-
Prepare a 1:10 dilution of your standard and inject it. If the peak shape improves significantly, sample overload was a contributing factor.
-
Inspect all tubing and fittings between the injector and detector for any signs of leaks or improper connections that could introduce dead volume.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow of the troubleshooting process.
Caption: A flowchart outlining the systematic troubleshooting process for HPLC peak tailing.
Technical Support Center: Minimizing Off-Target Effects of Curcumin Analogs
This guide is intended for researchers, scientists, and drug development professionals working with curcumin and its analogs in cellular assays. It provides troubleshooting advice and detailed protocols to help identify and mitigate common off-target effects, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with curcumin and its analogs?
A1: Curcumin is known as a Pan-Assay Interference Compound (PAINS), meaning it can interfere with assays through various non-specific mechanisms.[1][2][3] The most common off-target effects include:
-
Aggregation: Forming colloidal particles in solution that sequester and denature proteins, leading to false inhibition.[4]
-
Redox Activity: Acting as both an antioxidant and a pro-oxidant by generating reactive oxygen species (ROS), which can lead to cytotoxicity and interfere with redox-sensitive assays.[1]
-
Metal Chelation: Binding to metal ions essential for enzyme function, which can inhibit metalloenzymes non-specifically.
-
Assay Interference: Possessing intrinsic fluorescence or color that can interfere with optical measurements in common assays.
-
Chemical Instability: Degrading in aqueous media, leading to reactive products that can covalently modify proteins.
-
Membrane Disruption: Interacting with and disrupting cell membranes, causing non-specific cytotoxicity.
Q2: My compound is active in multiple, unrelated assays. Is this an off-target effect?
A2: Yes, this is a classic sign of a promiscuous compound, often a PAINS. Activity across numerous unrelated assays suggests a non-specific mechanism, such as aggregation or redox cycling, rather than specific binding to each target. It is crucial to run control experiments to rule out these artifacts.
Q3: How can I distinguish between a true biological effect and a non-specific artifact?
A3: A key strategy is to run counterscreens and control experiments. For example, to test for aggregation-based inhibition, repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of detergent strongly suggests the compound acts via aggregation. Further troubleshooting guides below provide more specific controls.
Q4: How does solubility affect the results of my cellular assays?
A4: Poor aqueous solubility is a major contributor to off-target effects. Curcumin and many of its analogs are highly hydrophobic and can precipitate in aqueous cell culture media, leading to the formation of aggregates. This not only reduces the effective concentration of the compound but also promotes non-specific inhibition. Improving solubility through formulation strategies (e.g., using nanoparticles, liposomes, or cyclodextrins) can enhance bioavailability and reduce aggregation-driven artifacts.
Q5: Are there curcumin analogs with fewer off-target effects?
A5: Yes, medicinal chemists have developed numerous curcumin analogs to improve potency, bioavailability, and specificity while reducing off-target liabilities. Analogs are often designed to eliminate chemically reactive groups, such as the β-diketone moiety responsible for metal chelation and instability, or to improve solubility. However, any new analog should still be rigorously tested for PAINS behavior.
Troubleshooting Guides
Problem 1: Irreproducible Results and High Variability Between Experiments
-
Symptoms: You observe significant variation in IC50 values, cell viability, or other readouts between replicate experiments or on different days. Error bars are consistently large.
-
Potential Cause: Compound aggregation is a primary suspect. The size and number of aggregates can vary depending on minor changes in buffer composition, pH, temperature, or incubation time.
-
Troubleshooting Steps:
-
Visual Inspection: Prepare your compound in media at the highest working concentration. Inspect the solution against a dark background for any visible precipitate or cloudiness.
-
Detergent Counterscreen: As a critical control, perform your assay with and without the addition of a small amount of non-ionic detergent.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the presence of sub-micron aggregates in your compound solution.
-
-
Data Presentation: Effect of Detergent on Inhibitory Activity
| Compound | Assay Target | IC50 without Triton X-100 | IC50 with 0.01% Triton X-100 | Fold Shift (Potency Loss) | Conclusion |
| Curcumin Analog X | Kinase Y | 5 µM | > 50 µM | >10 | Likely Aggregator |
| Staurosporine | Kinase Y | 10 nM | 12 nM | 1.2 | Not an Aggregator |
-
Experimental Protocol: Detergent-Based Counterscreen for Aggregation
-
Objective: To determine if the inhibitory activity of a compound is due to aggregation.
-
Materials:
-
Test compound (e.g., Curcumin Analog X)
-
Assay components (enzyme, substrate, buffer, cells, etc.)
-
Triton X-100 (or other non-ionic detergent like Tween-80)
-
Plate reader or other detection instrument
-
-
Procedure:
-
Prepare two sets of serial dilutions for your test compound.
-
To one set, add Triton X-100 to a final concentration of 0.01% (v/v) in the final assay volume. Ensure the other set receives vehicle control.
-
Perform the biochemical or cellular assay as you normally would, using both sets of compound dilutions.
-
Generate dose-response curves and calculate IC50 values for both conditions (with and without detergent).
-
-
Interpretation: A significant rightward shift (e.g., >10-fold) in the IC50 curve in the presence of detergent indicates that the compound's apparent activity is likely due to aggregation.
-
-
Diagram: Workflow for Troubleshooting Irreproducibility
Caption: Troubleshooting logic for irreproducible experimental results.
Problem 2: Unexpected Cytotoxicity or Activation of General Stress Pathways
-
Symptoms: You observe broad-spectrum cytotoxicity in multiple cell lines at similar concentrations. Your compound activates stress-response pathways (e.g., Nrf2, p38 MAPK, heat shock proteins) that are unrelated to its intended target.
-
Potential Cause: Generation of Reactive Oxygen Species (ROS) or metal chelation. Curcumin's structure can facilitate redox cycling, producing ROS that damage cellular components. Its β-diketone moiety can also chelate essential metal ions, disrupting cellular homeostasis.
-
Troubleshooting Steps:
-
Measure ROS Production: Use a fluorescent probe like DCFDA to directly measure intracellular ROS generation after treating cells with your compound.
-
Use Antioxidants: Co-treat cells with your compound and an antioxidant like N-acetylcysteine (NAC). A rescue of the cytotoxic phenotype by NAC suggests the effect is mediated by ROS.
-
Test Metal Chelators: If the target is a metalloenzyme, determine if the compound's activity is due to chelation by adding excess divalent cations (e.g., Zn²⁺, Mg²⁺) to the assay buffer.
-
-
Data Presentation: ROS Generation by Curcumin Analogs
| Compound (at 10 µM) | Cell Line | Fold Increase in DCFDA Fluorescence (vs. Vehicle) | Cell Viability (% of Control) | Cell Viability with NAC Co-treatment (% of Control) |
| Vehicle Control | A549 | 1.0 | 100% | 100% |
| Curcumin | A549 | 4.5 | 45% | 85% |
| Analog Y | A549 | 1.2 | 95% | 98% |
| Analog Z | A549 | 6.8 | 20% | 75% |
-
Experimental Protocol: Measuring Intracellular ROS Production
-
Objective: To quantify ROS generation in cells following compound treatment.
-
Materials:
-
Cells seeded in a 96-well plate (black, clear bottom)
-
Test compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)
-
H₂O₂ (positive control)
-
N-acetylcysteine (NAC, optional rescue agent)
-
Fluorescence plate reader (Ex/Em ~495/529 nm)
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Wash cells with warm PBS.
-
Load cells with 10 µM H2DCFDA in serum-free media for 30-45 minutes at 37°C.
-
Wash cells twice with PBS to remove excess probe.
-
Add fresh media containing your test compound, vehicle, and positive control (e.g., 100 µM H₂O₂).
-
Incubate for the desired time period (e.g., 1-4 hours).
-
Measure fluorescence using the plate reader.
-
-
Interpretation: A significant, dose-dependent increase in fluorescence compared to the vehicle control indicates compound-induced ROS production.
-
-
Diagram: Curcumin-Induced Oxidative Stress Pathway
Caption: Mechanism of curcumin-induced cytotoxicity via ROS production.
References
Technical Support Center: Enhancing the Antiviral Potency of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one against SARS-CoV-2
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the antiviral properties of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one against SARS-CoV-2. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antiviral activity against SARS-CoV-2?
A1: this compound is a curcuminoid, a natural product that can be isolated from plants such as Curcuma kwangsiensis.[1] It has been identified as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein.[1] Studies have demonstrated its excellent antiviral activity against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 0.17 ± 0.07 μM.[1][2]
Q2: What is the primary mechanism of action of this compound against SARS-CoV-2?
A2: The compound targets the N-terminal domain (N-NTD) of the SARS-CoV-2 nucleocapsid protein.[1] By binding to the N-NTD, it is presumed to block the interaction between the N protein and viral RNA, which is a critical step for viral genome replication and transcription.
Q3: I am having trouble dissolving the compound in my cell culture medium. What are the recommended procedures?
A3: Curcuminoids like this compound are known for their low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When further diluting in aqueous cell culture media, precipitation can occur. To mitigate this, add the DMSO stock to the media with vigorous vortexing. It is also crucial to visually inspect the final solution for any precipitate before adding it to the cells. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: I am observing high cytotoxicity in my cell-based assays even at low concentrations of the compound. What could be the cause?
A4: High cytotoxicity can stem from several factors. First, ensure the purity of your compound, as impurities from synthesis or extraction can be toxic to cells. Second, verify the final concentration of your solvent (e.g., DMSO) in the culture medium, as it can be cytotoxic at higher concentrations. It is also important to determine the 50% cytotoxic concentration (CC50) for your specific cell line in parallel with your antiviral assays to establish a therapeutic window. Finally, consider the possibility that the compound itself has a narrow therapeutic index in your chosen cell line.
Q5: My antiviral assay results are inconsistent. What are some common sources of variability?
A5: Inconsistent results in antiviral assays can arise from several sources. For plaque reduction assays, variability can be due to inconsistencies in the cell monolayer confluency, virus inoculum volume, or overlay technique. For any cell-based assay, it is critical to maintain consistent cell health and passage number. With natural products, there is also a risk of assay interference, such as fluorescence quenching or non-specific protein binding, which can lead to false positives or negatives. Running appropriate controls, such as a compound-only well to check for autofluorescence, is essential.
Troubleshooting Guides
Issue 1: Low or No Antiviral Activity Observed
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of the compound. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light, as curcuminoids can be light-sensitive. |
| Poor Solubility | Visually confirm the absence of precipitate in the final dilution. If precipitation is observed, try preparing a fresh stock solution or using a different dilution method. Gentle warming or sonication of the stock solution may help. |
| Incorrect Virus Titer | Ensure the virus stock has been recently titered and is of high infectivity. Use a consistent multiplicity of infection (MOI) across experiments. |
| Cell Line Resistance | Confirm that the chosen cell line is susceptible to SARS-CoV-2 infection and that the infection is robust in your positive controls. |
Issue 2: High Background Signal or Assay Interference
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | As a phenolic compound, it may exhibit autofluorescence. Run a control plate with the compound-treated, uninfected cells to measure any background fluorescence at the same wavelength as your reporter. |
| Non-specific Inhibition | Natural products, particularly polyphenols, can act as pan-assay interference compounds (PAINS) through mechanisms like protein aggregation or redox activity. Consider performing counter-screens or using orthogonal assays to confirm the specific antiviral activity. |
| Light Scattering | If using an absorbance-based readout, precipitated compound can scatter light and lead to artificially high readings. Centrifuge plates before reading or use a different detection method. |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (μM) | Reference |
| SARS-CoV-2 | Vero-E6 | Plaque Assay | 0.17 ± 0.07 | |
| HCoV-OC43 | - | - | 0.16 ± 0.01 |
Experimental Protocols
Protocol 1: SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)
This protocol is a standard method for quantifying the titer of infectious virus and determining the EC50 of an antiviral compound.
Materials:
-
Vero E6 cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 virus stock of known titer
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., 1.2% methylcellulose or 0.6% agarose in 2x DMEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in 12-well or 24-well plates at a density that will result in a confluent monolayer the following day.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Perform serial dilutions of the compound in complete DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Virus Infection:
-
On the day of the experiment, confirm that the Vero E6 cell monolayer is confluent.
-
Prepare a virus dilution in complete DMEM that will result in 50-100 plaque-forming units (PFU) per well.
-
In a separate plate or tubes, mix equal volumes of the compound dilutions and the virus dilution. Incubate this mixture for 1 hour at 37°C.
-
Include a "virus control" (virus mixed with medium containing DMSO but no compound) and a "cell control" (medium only).
-
-
Cell Inoculation:
-
Remove the growth medium from the Vero E6 cells and wash once with PBS.
-
Add the virus-compound mixtures to the appropriate wells.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay Application:
-
After the 1-hour adsorption period, remove the inoculum from the wells.
-
Gently add 1-2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO2 for 72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells by adding formalin to each well and incubating for at least 30 minutes.
-
Remove the overlay and the formalin.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition versus the compound concentration and determine the EC50 value using a dose-response curve fitting model.
-
Visualizations
Diagram 1: Antiviral Compound Screening Workflow
Caption: Workflow for antiviral compound screening and validation.
Diagram 2: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
References
refining purification methods for synthetic (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, a curcumin analog also known as bisdemethoxycurcumin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound streaking/tailing on the column: The compound is highly polar and interacts strongly with the silica gel. | Add a small amount of a polar modifier, like methanol or acetic acid, to your elution solvent. Ensure your crude product is fully dissolved before loading onto the column.[1] |
| Irreversible adsorption: The compound is irreversibly binding to the acidic silica gel. | Use neutral or deactivated silica gel for your column. You can also pre-treat the column by washing it with a solvent containing a small amount of a non-volatile base like triethylamine, followed by the mobile phase. |
| Compound decomposition on the column: The compound is unstable on silica gel over long periods. | Increase the flow rate of the mobile phase to reduce the residence time on the column.[1] Consider using a different purification technique like preparative HPLC if decomposition is significant. |
| Inappropriate solvent system: The chosen solvent system is not effectively eluting the compound. | Optimize the mobile phase polarity. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often more effective than an isocratic elution.[1] |
| Column overloading: Too much crude product was loaded onto the column. | Reduce the amount of crude product loaded relative to the amount of silica gel. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight. |
Issue 2: Co-elution of Impurities
| Potential Cause | Recommended Solution |
| Structurally similar impurities: The crude product contains impurities with similar polarity to the target compound, such as other curcuminoids or reaction byproducts. | Use a shallow gradient during column chromatography to improve separation. High-Performance Liquid Chromatography (HPLC) or High-Speed Countercurrent Chromatography (HSCCC) can offer better resolution for separating closely related compounds.[1] |
| Inadequate separation on TLC: The separation that appeared good on a TLC plate is not translating to the column. | TLC plates often have a different particle size and binder than column chromatography silica. It's crucial to perform a small-scale pilot column to confirm the separation before committing the bulk of the material. |
| Formation of multiple spots on TLC after reaction: This indicates a mixture of compounds in the crude product. | These could be unreacted starting materials, polymeric byproducts, or degradation products. It is important to characterize these impurities, if possible, to better design the purification strategy. |
Issue 3: Difficulty with Recrystallization
| Potential Cause | Recommended Solution |
| Oiling out: The compound is coming out of solution as an oil instead of crystals. | Try using a solvent system with a lower polarity or a mixture of solvents. Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization. |
| Poor crystal formation: The compound is crashing out of solution as an amorphous powder. | Slow down the crystallization process by cooling the solution more slowly. Using a co-solvent system can sometimes improve crystal quality. |
| Low recovery: A significant amount of the compound remains in the mother liquor. | After the initial crystallization, concentrate the mother liquor and attempt a second crystallization. Alternatively, purify the residue from the mother liquor using column chromatography. |
| Solvate formation: The compound crystallizes with solvent molecules incorporated into the crystal lattice. | The formation of solvates with solvents like acetone, methanol, and isopropanol has been reported. While this can be a valid purification step, be aware that the solvent will be present in your final product unless removed by heating under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one?
A1: Common impurities can include unreacted starting materials (p-hydroxybenzaldehyde and acetone), side-products from self-condensation of acetone, and other curcuminoid-like structures. In preparations starting from curcuminoid mixtures, the main impurities are curcumin and demethoxycurcumin.
Q2: What is the best solvent system for column chromatography of this compound?
A2: A gradient of chloroform and methanol is commonly used. A typical starting mobile phase is 98:2 chloroform:methanol, with the polarity gradually increased by increasing the percentage of methanol.
Q3: My compound appears as a yellow band on the column, but it's not moving. What should I do?
A3: This indicates that the eluting solvent is not polar enough. Gradually increase the polarity of your mobile phase by adding more of the polar solvent (e.g., methanol). If your product still doesn't move with a high concentration of the polar solvent, it might be due to strong acidic interactions with the silica gel. In this case, adding a small amount of acetic acid to the mobile phase can help.
Q4: How can I monitor the fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and develop it in a solvent system that gives good separation of your target compound from impurities. The compound is UV active and also has a distinct yellow color, which can aid in visualization.
Q5: Is (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one stable during purification?
A5: Curcuminoids can be sensitive to light, alkaline conditions, and prolonged exposure to acidic silica gel. It is advisable to protect the compound from light during purification and storage. Using neutral silica gel and minimizing the time on the column can help prevent degradation.
Quantitative Data Summary
Table 1: Purity of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one (Bisdemethoxycurcumin) Achieved by Different Purification Methods.
| Purification Method | Purity Achieved | Reference |
| High-Speed Countercurrent Chromatography (HSCCC) | >98% | |
| Supercritical Fluid Chromatography (SFC) | 94.8% | |
| Column Chromatography followed by Crystallization | >98% | |
| High-Performance Liquid Chromatography (HPLC) | 98.12% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude synthetic product in a minimum amount of the initial mobile phase (e.g., 98:2 chloroform:methanol). Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. Load the sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 2% to 10% methanol in chloroform.
-
Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Bisdemethoxycurcumin has been shown to form solvates with various solvents including acetone, methanol, isopropanol, tetrahydrofuran, 1,4-dioxane, and dimethyl sulfoxide. A mixture of methanol and water has also been used for the crystallization of curcuminoids.
-
Dissolution: Dissolve the crude or partially purified compound in a minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general experimental workflow for the purification and analysis of synthetic (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.
Caption: A logical troubleshooting flow for common purification issues.
Caption: Postulated signaling pathway modulation by a close analog of the target compound, leading to apoptosis in lung cancer cells.
Caption: Proposed mechanism of action for the inhibition of SARS-CoV-2 replication by (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.
References
Technical Support Center: Addressing Autofluorescence of Curcuminoids in Imaging Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges posed by the intrinsic fluorescence of curcuminoids in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are curcuminoids and why do they exhibit autofluorescence?
Curcuminoids are a class of natural polyphenolic compounds found in the spice turmeric. The major curcuminoids include curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC). Their chemical structure contains a highly conjugated system of delocalized π-electrons, which allows the molecule to absorb light and re-emit it as fluorescence. This inherent fluorescence is referred to as autofluorescence and can interfere with the detection of other fluorescent signals in imaging experiments.
Q2: What are the spectral properties of curcuminoid autofluorescence?
Curcuminoids have broad excitation and emission spectra that can vary depending on the solvent and local environment. Generally, they are excited by blue light and emit in the green to yellow-orange range of the spectrum. This broad emission can overlap with the signals from commonly used fluorophores like GFP and FITC, leading to spectral bleed-through.
Spectral Properties of Curcuminoids
| Curcuminoid | Excitation Maxima (nm) | Emission Maxima (nm) | Solvent/Environment Notes |
| Curcumin | ~420-467[1][2] | ~500-571[1][2][3] | Varies with solvent polarity and pH. In cells, emission can be broad (520-535 nm). |
| Demethoxycurcumin (DMC) | Similar to Curcumin | Similar to Curcumin | Generally less fluorescent than curcumin. |
| Bisdemethoxycurcumin (BDMC) | Similar to Curcumin | Similar to Curcumin | Generally the least fluorescent of the three. |
Q3: What are the main challenges of curcuminoid autofluorescence in imaging experiments?
The primary challenge is spectral bleed-through , where the broad emission of curcuminoids spills into the detection channels of other fluorophores. This can lead to:
-
False positives: Detecting a signal in a channel where there should be none.
-
Inaccurate colocalization analysis: Incorrectly concluding that two molecules are in the same location.
-
Reduced signal-to-noise ratio: The background fluorescence from curcuminoids can obscure the specific signal from your target fluorophore.
Troubleshooting Guides
Problem: Strong background fluorescence in my images after treating cells with curcuminoids.
This is likely due to the autofluorescence of the curcuminoids themselves. Here are several strategies to address this issue:
1. Spectral Unmixing:
This computational technique separates the emission spectra of multiple fluorophores, including the autofluorescence from curcuminoids, on a pixel-by-pixel basis.
-
Requirement: A confocal microscope with a spectral detector.
-
General Workflow:
-
Acquire Reference Spectra: Image samples containing only your fluorophore of interest and a separate sample with only the curcuminoid. This creates a "spectral fingerprint" for each component.
-
Acquire Experimental Image: Image your co-labeled sample across a range of emission wavelengths (lambda stack).
-
Linear Unmixing: Use the microscope's software to mathematically separate the individual signals based on their reference spectra.
-
2. Photobleaching:
This method involves intentionally exposing the sample to high-intensity light to destroy the fluorescent properties of the curcuminoids before imaging your target fluorophore.
-
Advantage: Can be effective for reducing background from various sources.
-
Disadvantage: May damage the sample or affect the fluorescence of your target probe if not done carefully. The effectiveness on curcuminoids needs to be empirically determined for each experimental setup.
3. Use of Quenching Agents:
Chemicals like Sudan Black B or Eriochrome Black T can be used to quench autofluorescence. These are typically used for tissue sections but can be adapted for cultured cells.
-
Caution: These agents can sometimes introduce their own background fluorescence in certain channels or reduce the signal of the target fluorophore. Optimization is critical.
4. Selection of Appropriate Fluorophores:
The most straightforward approach is to use fluorophores with emission spectra that are well-separated from the curcuminoid emission.
-
Recommendation: Use far-red or near-infrared (NIR) fluorophores, as their emission is in a spectral region where curcuminoid autofluorescence is minimal.
Comparison of Autofluorescence Reduction Techniques
| Method | Principle | Pros | Cons |
| Spectral Unmixing | Computational separation of emission spectra. | Highly specific; preserves sample integrity. | Requires specialized equipment (spectral confocal). |
| Photobleaching | Destruction of fluorophores with intense light. | Can be effective for various sources of autofluorescence. | Can cause sample damage; may affect target fluorophore. |
| Quenching Agents | Chemical reduction of fluorescence. | Simple to implement. | Can introduce its own background; may quench the target signal. |
| Far-Red/NIR Fluorophores | Spectral separation. | Simple and effective; avoids complex procedures. | Requires appropriate filters and detectors on the microscope. |
Problem: I see a signal in my secondary antibody channel, even in my "no primary antibody" control.
This indicates that the fluorescence is likely from the curcuminoid bleeding into that channel, or non-specific binding of the secondary antibody.
-
Solution 1: Sequential Scanning: If using a confocal microscope, acquire the image for the curcuminoid channel first, and then sequentially acquire the image for your other fluorophore. This minimizes bleed-through between channels.
-
Solution 2: Choose a Better Fluorophore: Switch to a secondary antibody conjugated to a far-red fluorophore (e.g., Alexa Fluor 647, Cy5).
-
Solution 3: Perform a Bleed-through Correction Control: Image a sample treated only with the curcuminoid and your secondary antibody (no primary). This will show the extent of bleed-through, which can then be subtracted from your experimental images during analysis.
Experimental Protocols
Protocol 1: Immunofluorescence in Curcuminoid-Treated Cells Using a Far-Red Secondary Antibody
This protocol provides a framework for performing immunofluorescence on cells treated with curcuminoids.
-
Cell Culture and Treatment:
-
Plate cells on coverslips and allow them to adhere.
-
Treat cells with the desired concentration of curcuminoid for the specified duration.
-
-
Fixation:
-
Gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 5% normal goat serum (or serum from the host species of the secondary antibody) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBS containing 0.05% Tween 20.
-
-
Secondary Antibody Incubation:
-
Dilute a far-red conjugated secondary antibody (e.g., Alexa Fluor 647) in the blocking buffer.
-
Incubate the coverslips for 1 hour at room temperature, protected from light.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is needed, use a far-red dye like TO-PRO-3. Incubate for 10-15 minutes.
-
-
Mounting:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the samples using a confocal or widefield fluorescence microscope with appropriate filter sets for the curcuminoid (e.g., excitation ~458 nm, emission ~500-550 nm) and your chosen far-red fluorophore (e.g., excitation ~650 nm, emission >665 nm).
-
Acquire images sequentially to minimize bleed-through.
-
Protocol 2: General Protocol for Photobleaching to Reduce Autofluorescence
This protocol can be adapted to reduce background fluorescence before immunolabeling.
-
Sample Preparation: Prepare your fixed and permeabilized cells on coverslips as you would for immunofluorescence.
-
Photobleaching Setup: Place the coverslips in a dish with PBS on the microscope stage.
-
Bleaching: Expose the sample to a broad-spectrum, high-intensity light source (e.g., a metal-halide or LED lamp) for an extended period (e.g., 30 minutes to 2 hours). The optimal duration and light intensity should be determined empirically to maximize autofluorescence reduction while minimizing sample damage.
-
Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).
Protocol 3: General Protocol for Quenching Autofluorescence with Sudan Black B
This method is often used for tissue sections but can be adapted for adherent cells.
-
Complete Staining: Perform your complete immunofluorescence staining protocol.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Let the solution sit for 10-15 minutes and then filter it through a 0.2 µm filter.
-
Quenching: After the final washes of your staining protocol, immerse the coverslips in the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly dip the coverslips in 70% ethanol to remove excess Sudan Black B, then wash thoroughly in PBS three times for 5 minutes each.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Visualizations
Curcumin's Impact on the NF-κB Signaling Pathway
Curcumin is known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation. This diagram illustrates the points at which curcumin can interfere with this pathway.
Experimental Workflow: Immunofluorescence with Curcuminoids
This diagram outlines the key steps in performing an immunofluorescence experiment on cells that have been treated with curcuminoids.
References
Technical Support Center: Synthesis of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
Low product yield is a frequent challenge. Several factors can contribute to this issue, from reaction conditions to reagent purity.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and catalyst concentration. For Claisen-Schmidt condensations, solvent-free conditions with solid NaOH have been reported to provide quantitative yields in some cases.[1] |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can reduce the yield of the final product. |
| Side Reactions | Protect the α-diketone functionality of the ketone starting material to prevent secondary Knoevenagel reactions.[2] Boron complexes, particularly with boron trifluoride, have been shown to improve yields.[2][3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or extending the reaction time. |
| Degradation of Product | The product may be sensitive to prolonged heat or exposure to light. Minimize reaction time at high temperatures and protect the reaction mixture from light where possible. |
Issue 2: Formation of Multiple Products/Side Products
The presence of multiple spots on a TLC plate or unexpected peaks in analytical data indicates the formation of side products.
| Potential Cause | Recommended Solution |
| Self-Condensation of Ketone | In crossed aldol reactions, ensure the aldehyde is more electrophilic and that the ketone enolate preferentially reacts with the aldehyde.[4] Protecting the ketone as a boron acetylacetonate complex can prevent self-condensation. |
| Formation of Related Curcuminoids | If starting materials with slightly different substituents are present as impurities, this can lead to a mixture of final products. Ensure high purity of starting materials. |
| Reaction at Multiple Sites | For ketones with multiple enolizable protons, the reaction can occur at different positions. Using a protecting group strategy can direct the reaction to the desired site. |
Issue 3: Difficulty in Product Purification
Purifying the final product can be challenging due to its physical properties and the presence of closely related impurities.
| Potential Cause | Recommended Solution |
| Co-crystallization of Similar Compounds | The presence of structurally similar curcuminoids can make purification by crystallization difficult. |
| Poor Solubility | The target compound has poor solubility in water but is soluble in organic solvents. Select an appropriate solvent system for chromatography and crystallization. |
| Amorphous or Oily Product | If the product does not crystallize easily, try trituration with a non-polar solvent to induce solidification or use column chromatography for purification. |
| Persistent Impurities | Repeated column chromatography and/or recrystallization may be necessary to achieve high purity. Silica gel and Sephadex LH-20 column chromatography have been used for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common synthetic route is a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation, between an appropriate aldehyde and ketone. A widely used approach involves the reaction of 4-hydroxybenzaldehyde with a suitable ketone. To improve yields and prevent side reactions, the ketone's active methylene group is often protected, for instance, by forming a boron complex.
Q2: How can I improve the yield of my synthesis?
A2: To improve the yield, consider the following:
-
Protect the ketone: Protecting the β-diketone functionality is a critical step to avoid side reactions. Using boron trifluoride etherate as a catalyst and protecting agent has been shown to result in higher yields compared to boric oxide.
-
Optimize reaction conditions: Experiment with different catalysts, solvents, temperatures, and reaction times. Solvent-free methods have shown promise for quantitative yields in similar reactions.
-
Ensure anhydrous conditions: Water can interfere with the reaction and reduce yields.
Q3: What are the common side products, and how can I minimize them?
A3: Common side products in curcuminoid synthesis include products from the self-condensation of the ketone and other structurally similar curcuminoids if impurities are present in the starting materials. To minimize these, use highly pure starting materials and protect the ketone to prevent self-condensation.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through a combination of column chromatography and recrystallization. Silica gel is commonly used for column chromatography. Due to the potential for co-crystallization with similar curcuminoids, multiple purification steps may be necessary to achieve high purity.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety procedures should be followed. Boron trifluoride etherate is corrosive and requires careful handling in a fume hood. Solvents like toluene and ethanol are flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
A reported three-step chemical method for the synthesis of this compound is detailed below.
Step 1: Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one (Intermediate 1)
-
Dissolve 4-hydroxybenzaldehyde (1.74 g, 14.23 mmol) in 10 mL of anhydrous ethanol.
-
Add acetone (15 mL) and a 20% aqueous NaOH solution (10 mL) in an ice bath.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution with 2 M HCl to a pH of 5-6.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate = 4:1, v/v) to obtain intermediate 1.
Step 2: Synthesis of (E)-3-(4-hydroxyphenyl)acrylaldehyde (Intermediate 2)
-
Dissolve 4-hydroxybenzaldehyde (312 mg, 0.427 mmol) in 5 mL of toluene.
-
Add Wittig reagent (936 mg, 0.512 mmol) and reflux the mixture overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash three times with saturated brine.
-
Dry the organic layer with anhydrous Na2SO4 and purify by silica gel column chromatography (petroleum ether:ethyl acetate = 3:1, v/v) to obtain intermediate 2 with a reported yield of 25%.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve intermediate 1 (100 mg, 0.617 mmol) in 5 mL of anhydrous ethanol.
-
Add intermediate 2 (100 mg, 0.676 mmol) and a 20% NaOH solution (1 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the solution with 2 M HCl to a pH of 5-6.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate = 3:1, v/v) to obtain the final product.
Data Presentation
Table 1: Comparison of Reported Yields for Curcuminoid Synthesis Using Different Methods.
| Starting Materials | Catalyst/Method | Product | Reported Yield | Reference |
| Curcumin | NaBH4, p-toluenesulfonic acid | 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one | 21% (overall) | |
| 4-Hydroxybenzaldehyde, Acetone, Wittig Reagent | Three-step synthesis with NaOH and Wittig reaction | This compound | Not explicitly stated for overall yield, 25% for intermediate 2 | |
| 4-Hydroxybenzaldehyde, Acetylacetone | Boron trifluoride, n-butylamine | bis-demethoxycurcumin-BF2 complex | High yields reported for the aldol condensation step | |
| Furfural, Acetylacetone | Modified Pabon's approach | Heterocyclic curcuminoid | 8% | |
| 2-Thiophene carboxaldehyde, Acetylacetone | Boron trifluoride, n-butylamine | Heterocyclic curcuminoid-BF2 complex | 95% (aldol condensation), 92% (cleavage) | |
| Cycloalkanones, Benzaldehydes | Solid NaOH (20 mol%), grinding | α,α'-bis-(substituted-benzylidene)cycloalkanones | 96-98% |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one and Curcumin
A comprehensive review for researchers and drug development professionals.
The quest for potent antioxidant compounds is a cornerstone of research in preventing and treating diseases linked to oxidative stress. Curcumin, the principal curcuminoid in turmeric, is renowned for its antioxidant properties. This guide provides a comparative analysis of the antioxidant activity of a structurally similar curcuminoid, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, against the well-established benchmark of curcumin. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data, experimental methodologies, and structural-activity relationship insights.
Executive Summary
Data Presentation: Antioxidant Activity of Curcumin
The antioxidant activity of curcumin has been extensively evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with lower values indicating greater activity. The following table summarizes the IC50 values for curcumin from several key antioxidant assays.
| Assay | IC50 (µg/mL) | IC50 (µM) | Reference(s) |
| DPPH Radical Scavenging | 3.20 - 48.93 | 8.69 - 132.8 | [3][4] |
| ABTS Radical Scavenging | 18.54 | 50.3 | [3] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 38.40 | 104.2 | |
| Nitric Oxide (NO) Scavenging | 24.94 | 67.7 | |
| Superoxide Anion Radical Scavenging | 29.63 | 80.4 | |
| Erythrocyte Lipid Peroxidation Inhibition | 12.02 | 32.6 | |
| Erythrocyte Haemolysis Inhibition | 282.7 | 767.4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the most common assays used to evaluate antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
The test compound is prepared in a range of concentrations.
-
A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Aliquots of the test compound at various concentrations are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃).
-
The test sample is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the resulting blue-colored complex is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄).
Mandatory Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant activity assessment.
Simplified Signaling Pathway of Phenolic Antioxidants
Caption: Mechanism of action for phenolic antioxidants in neutralizing ROS.
Concluding Remarks
While direct experimental data comparing this compound and curcumin is lacking, the established structure-activity relationship of curcuminoids provides a strong basis for inference. The absence of ortho-methoxy groups on the phenyl rings of this compound is predicted to result in a lower antioxidant capacity compared to curcumin. Future research should aim to directly compare these and other related curcuminoids using standardized antioxidant assays to definitively elucidate their relative potencies. Such studies will be invaluable for guiding the selection and development of novel antioxidant agents for therapeutic applications.
References
Lack of Animal Model Data for 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one Necessitates Comparison with Structurally Similar Curcuminoids
While 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a curcuminoid antioxidant isolated from turmeric (Curcuma longa) and torch ginger (Etlingera elatior), has demonstrated promising antiviral activity in laboratory studies, a comprehensive review of published literature reveals a significant gap in its preclinical validation: the absence of in vivo studies in animal models.[1][2][3][4][5] This lack of animal data prevents a direct assessment of its efficacy and safety in a living organism. In contrast, its well-known structural analog, curcumin, has been the subject of numerous in vivo antiviral investigations, providing a valuable, albeit indirect, point of comparison.
This guide provides a comparative overview of the available data for this compound and the established in vivo antiviral activity of curcumin. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the current standing of this promising compound and to highlight the critical need for animal model validation.
In Vitro Antiviral Profile of this compound
Recent research has identified this compound as a potent inhibitor of coronaviruses. A key study demonstrated its excellent activity against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2, with 50% effective concentrations (EC50) of 0.16 µM and 0.17 µM, respectively. The primary mechanism of action has been identified as the inhibition of the viral nucleocapsid (N) protein, which is crucial for the viral life cycle.
Comparative Antiviral Efficacy: In Vitro vs. In Vivo
The following tables summarize the in vitro data for this compound and the in vivo data for curcumin against various viruses. This comparison underscores the type of data that is currently missing for this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Target | Reference |
| HCoV-OC43 | HCT-8 | 0.16 | N protein | |
| SARS-CoV-2 | Vero E6 | 0.17 | N protein |
Table 2: In Vivo Antiviral Activity of Curcumin
| Virus | Animal Model | Dosage | Key Findings | Reference |
| Influenza A Virus (IAV) | Mice | 25-100 mg/kg | Reduced lung pathology, improved survival time | |
| Human Cytomegalovirus (HCMV) | Mice | Not Specified | Reduced anti-CMV antibody levels and viral load |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.
In Vitro Antiviral Assay for this compound (HCoV-OC43)
-
Cell Line: Human ileocecal adenocarcinoma cells (HCT-8).
-
Methodology: HCT-8 cells were seeded in 96-well plates. The cells were then infected with HCoV-OC43 at a specified multiplicity of infection. After a 2-hour adsorption period, the viral inoculum was removed, and the cells were treated with varying concentrations of this compound. The antiviral activity was determined by measuring the inhibition of the virus-induced cytopathic effect (CPE) after a 72-hour incubation period. The EC50 value was calculated using a dose-response curve.
In Vivo Antiviral Assay for Curcumin (Influenza A Virus)
-
Animal Model: BALB/c mice.
-
Methodology: Mice were intranasally infected with a lethal dose of influenza A virus. A treatment group received curcumin (25-100 mg/kg body weight) orally once daily for a specified number of days post-infection. A control group received a placebo. The efficacy of the treatment was evaluated by monitoring survival rates, body weight changes, and by quantifying viral titers and pathological changes in the lungs at different time points.
Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and a typical workflow for in vivo antiviral testing.
Caption: Proposed mechanism of action for this compound against SARS-CoV-2.
Caption: A generalized workflow for the in vivo evaluation of antiviral compounds in an animal model.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as an antiviral agent, particularly against coronaviruses. Its potent in vitro activity and defined mechanism of action are promising starting points. However, the critical next step is to bridge the gap between in vitro and in vivo data. Animal model studies are imperative to evaluate its efficacy, determine optimal dosing, and assess its safety profile. The established in vivo antiviral activity of the structurally related compound, curcumin, provides a strong rationale for prioritizing these studies. Future research should focus on validating the antiviral effects of this compound in relevant animal models of viral diseases to ascertain its true therapeutic potential.
References
A Comparative Guide to Analytical Methods for the Quantification of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of curcuminoids due to its high precision and accuracy.[2][3] It can be coupled with various detectors, with UV-Vis and Mass Spectrometry being the most common for quantitative analysis.
| Parameter | HPLC-UV/Vis | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance at a specific wavelength (typically ~425 nm for curcuminoids).[4] | Separation based on polarity, detection via mass-to-charge ratio of fragmented ions, providing high selectivity. |
| Selectivity | Moderate. Co-eluting compounds with similar UV spectra can interfere. | High. Specific precursor-product ion transitions are monitored, minimizing matrix interference. |
| Sensitivity | Good. Limits of detection (LOD) and quantification (LOQ) are typically in the low ng/mL range. | Excellent. Sub-ng/mL to pg/mL detection limits are achievable, making it ideal for trace analysis. |
| Linearity | Good linearity over a defined concentration range (e.g., R² > 0.999).[5] | Excellent linearity over a wide dynamic range. |
| Accuracy | Good, with recovery typically between 95-105%. | Excellent, with high recovery rates. |
| Precision | High, with Relative Standard Deviation (RSD) generally below 2% for intra- and inter-day assays. | High, with low RSD values. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Expertise | Requires moderate operator skill. | Requires a higher level of operator expertise for method development and data interpretation. |
| Applications | Routine quality control, quantification in raw materials and finished products. | Pharmacokinetic studies, metabolite identification, analysis in complex biological matrices. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one based on methods validated for similar curcuminoids.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in extracts and formulations where the concentration is relatively high.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be:
-
0-20 min: 40-60% Acetonitrile
-
20-25 min: 60-40% Acetonitrile
-
25-30 min: 40% Acetonitrile (re-equilibration)
-
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 to 50 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The extraction method may involve sonication or soxhlet extraction. Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 25-30 °C
-
Detection wavelength: Approximately 425 nm
-
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices or when high sensitivity is required, such as in biological samples for pharmacokinetic studies.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
UHPLC system for faster analysis.
-
Reversed-phase C18 column (e.g., 50-100 mm x 2.1 mm, <3 µm particle size).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS) of a structurally similar compound.
Procedure:
-
Mobile Phase Preparation: Similar to the HPLC-UV method, use a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard and Sample Preparation: Prepare calibration standards and process samples as described for the HPLC-UV method. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required. Spike all standards and samples with the internal standard at a fixed concentration.
-
Chromatographic Conditions:
-
Flow rate: 0.2-0.5 mL/min
-
Injection volume: 1-5 µL
-
Column temperature: 35-40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (the molecular weight of the analyte) and the most abundant product ions after fragmentation. For this compound (M.W. 292.3 g/mol ), the [M+H]⁺ or [M-H]⁻ ion would be selected as the precursor.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for method validation and sample analysis.
Caption: Workflow for analytical method validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. A critical review of analytical methods for determination of curcuminoids in turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Marker Diarylheptanoid Phytoestrogens in Curcuma comosa Rhizomes and Selected Herbal Medicinal Products by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Efficacy of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and Other Known Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antiviral efficacy of the natural compound (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one against other established antiviral agents. The data presented is intended to inform research and development efforts in the pursuit of novel antiviral therapies.
Compound Overview
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is a curcuminoid, a natural product found in plants such as turmeric (Curcuma longa) and torch ginger (Etlingera elatior)[1]. Recent studies have highlighted its potential as an antiviral agent, particularly against coronaviruses.
Mechanism of Action
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one exhibits its antiviral activity by targeting the viral nucleocapsid (N) protein[2][3][4]. The N protein is essential for viral RNA packaging and replication. By inhibiting the N protein, this compound disrupts the viral life cycle.
In contrast, the comparator antivirals included in this guide have different mechanisms of action:
-
Remdesivir: A nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription[5].
-
Molnupiravir: A nucleoside analog that causes catastrophic errors in the viral RNA through a process known as lethal mutagenesis, mediated by the viral RdRp.
-
Nirmatrelvir (Paxlovid): A peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for the processing of viral polyproteins into functional viral proteins.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the 50% effective concentration (EC50) values of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and other antivirals against Human Coronavirus OC43 (HCoV-OC43) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Lower EC50 values indicate higher antiviral potency.
Table 1: Antiviral Efficacy against HCoV-OC43
| Antiviral Agent | EC50 (µM) | Cell Line |
| (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | 0.16 | HCT-8 |
| Remdesivir | 0.15 - 0.2 | HCT-8 |
| Molnupiravir | 2.4 | A549 |
| Nirmatrelvir | 0.09 | A549 |
Table 2: Antiviral Efficacy against SARS-CoV-2
| Antiviral Agent | EC50 (µM) | Cell Line |
| (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | 0.17 | Vero E6 |
| Remdesivir | 0.01 - 6.6 | Vero E6, HAE |
| Molnupiravir | 0.08 - 3.4 | Calu-3, Vero E6 |
| Nirmatrelvir | 0.45 | A549 |
Experimental Protocols
The determination of antiviral efficacy typically involves one of the following in vitro assays:
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening antiviral compounds. It relies on the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.
General Protocol:
-
Cell Seeding: Host cells susceptible to the virus are seeded in 96-well plates and incubated to form a monolayer.
-
Compound Addition: The cells are treated with serial dilutions of the test compound.
-
Virus Infection: A known amount of virus is added to the wells containing the cells and the compound.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the neutral red uptake assay. The dye is taken up only by living cells.
-
EC50 Calculation: The concentration of the compound that inhibits CPE by 50% compared to the virus control is determined and reported as the EC50 value.
Plaque Reduction Assay
This assay is a more quantitative method to determine the effect of an antiviral compound on the production of infectious virus particles.
General Protocol:
-
Cell Seeding: A monolayer of susceptible host cells is prepared in 6- or 12-well plates.
-
Virus Adsorption: Serial dilutions of the virus are added to the cell monolayers and incubated to allow for virus attachment.
-
Compound Overlay: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death called plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and EC50 Calculation: The number of plaques is counted for each compound concentration, and the EC50 is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.
Quantitative PCR (qPCR)-Based Assay
This assay measures the amount of viral genetic material (RNA or DNA) in infected cells or in the culture supernatant. It is a highly sensitive and quantitative method.
General Protocol:
-
Cell Culture and Infection: Susceptible host cells are cultured and infected with the virus in the presence of different concentrations of the antiviral compound.
-
Nucleic Acid Extraction: At a specific time point post-infection, total RNA or DNA is extracted from the cells or the supernatant.
-
Reverse Transcription (for RNA viruses): For RNA viruses, the extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: The viral cDNA or DNA is then amplified using specific primers and probes in a real-time PCR machine. The fluorescence signal generated during amplification is proportional to the amount of viral nucleic acid.
-
Quantification and EC50 Calculation: The amount of viral nucleic acid is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve. The EC50 is the concentration of the compound that reduces the amount of viral nucleic acid by 50%.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the distinct mechanisms of action of the compared antiviral agents.
Conclusion
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one demonstrates potent in vitro antiviral activity against both HCoV-OC43 and SARS-CoV-2, with efficacy comparable to or, in some instances, exceeding that of established antiviral drugs like Remdesivir and Nirmatrelvir. Its unique mechanism of targeting the viral nucleocapsid protein presents a promising avenue for the development of new antiviral therapies, potentially as a standalone treatment or in combination with agents that target different stages of the viral life cycle. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound inhibits SARS-CoV-2 by targeting the nucleocapsid protein – ScienceOpen [scienceopen.com]
- 5. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one Derivatives: A Comparative Guide
A comprehensive analysis of 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one derivatives reveals key structural determinants for their cytotoxic, antiviral, antioxidant, and anti-inflammatory activities. This guide synthesizes experimental data to provide a comparative overview of these curcuminoid analogues for researchers and drug development professionals.
The core structure of 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, a naturally occurring curcuminoid found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior), presents a promising scaffold for the development of novel therapeutic agents.[1] Modifications to the phenyl rings and the heptatrienone linker have been shown to significantly modulate the biological activity of these compounds, offering a pathway to enhance potency and selectivity.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and its derivatives, providing a clear comparison of their performance in various assays.
Table 1: Cytotoxic Activity of 1,7-Diarylhepta-1,4,6-trien-3-one Derivatives
| Compound | Aromatic Ring System | Cell Line | IC50 (µM) |
| Parent Compound | 4-hydroxyphenyl | Not Reported | Not Reported |
| Analog 1 | 1-methyl-1H-imidazol-2-yl | PC-3 | 0.8 ± 0.1 |
| Analog 2 | 1-ethyl-1H-imidazol-2-yl | PC-3 | 0.5 ± 0.1 |
| Analog 3 | 1-propyl-1H-imidazol-2-yl | PC-3 | 0.3 ± 0.1 |
| Analog 4 | 1-butyl-1H-imidazol-2-yl | PC-3 | 0.2 ± 0.05 |
| Curcumin | 4-hydroxy-3-methoxyphenyl | PC-3 | 7.2 ± 0.5 |
Data sourced from a study on 1,7-diheteroarylhepta-1,4,6-trien-3-ones as curcumin-based anticancer agents.
Table 2: Antiviral Activity against Human Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) |
| 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | HCoV-OC43 | Not Specified | 0.16 |
| 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one | SARS-CoV-2 | Not Specified | 0.17 |
Data from a study identifying the compound as a potent nucleocapsid (N) protein inhibitor.[2]
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Modification | IC50 (µM) |
| Curcumin | (reference) | 8.89 ± 0.24 |
| Analog with 4-OH phenolic groups | - | Higher than BHT |
Comparative data for specific 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one derivatives is limited; however, studies on related curcuminoids indicate that the presence of phenolic hydroxyl groups is crucial for potent antioxidant activity.[3]
Table 4: Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Modification | Cell Line | IC50 (µM) |
| Diarylheptanoid with keto-enol group | - | RAW 264.7 | 16.7 |
| Diarylheptanoid with caffeoyl group | - | RAW 264.7 | 27.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (Trypan Blue Dye Exclusion Assay)
-
Cell Culture: Cancer cell lines (e.g., PC-3, DU145, LNCaP, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Viability Assessment: After incubation, cells are harvested and stained with trypan blue dye. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Antiviral Plaque Reduction Assay (HCoV-OC43 & SARS-CoV-2)
-
Cell Monolayer Preparation: A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in 6-well plates.
-
Virus Infection: Serial dilutions of the virus are added to the cell monolayers and incubated to allow for virus adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Determination: The effective concentration that reduces the number of plaques by 50% (EC50) is determined from the dose-response curve.
Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH free radicals (IC50) is calculated from the percentage of inhibition.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds.
-
Nitrite Measurement: After a 24-hour incubation, the amount of nitric oxide (NO) produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
IC50 Determination: The concentration of the compound that inhibits LPS-induced NO production by 50% (IC50) is calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and its derivatives are mediated through various signaling pathways.
Antiviral Mechanism of Action
The antiviral activity of 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one against SARS-CoV-2 is attributed to its ability to inhibit the viral nucleocapsid (N) protein. The N protein is crucial for viral replication and packaging. Inhibition of the N protein disrupts these processes, thereby suppressing viral propagation. This inhibition is mediated through the Glycogen Synthase Kinase-3 (GSK-3) signaling pathway.
References
The Efficacy of Curcumin: A Comparative Guide to Standard, Liposomal, and Nanoparticle Formulations
A detailed analysis of in vitro and in vivo studies to guide researchers in selecting the optimal curcumin formulation for their experimental needs.
Curcumin, a polyphenol extracted from the turmeric plant (Curcuma longa), has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, the therapeutic potential of standard curcumin is often hampered by its poor aqueous solubility, low bioavailability, and rapid metabolism.[3][4] To overcome these limitations, various advanced formulations have been developed. This guide provides a comparative analysis of the in vitro and in vivo efficacy of standard curcumin versus two prominent advanced formulations: liposomal curcumin and nanoparticle curcumin.
I. Comparative Efficacy: In Vitro Studies
The cytotoxic effects of different curcumin formulations on various cancer cell lines are a key indicator of their potential anticancer activity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this assessment.
| Formulation | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Standard Curcumin | Hep-G2 | Hepatocellular Carcinoma | 8.28 | [5] |
| HCT116 | Colorectal Carcinoma | 9.64 | ||
| Nanoparticle Curcumin | Hep-G2 | Hepatocellular Carcinoma | 5.68 | |
| HCT116 | Colorectal Carcinoma | 6.53 | ||
| Liposomal Curcumin | Osteosarcoma Cells | Bone Cancer | Dose-dependent growth suppression | |
| Breast Cancer Cells | Breast Cancer | Dose-dependent growth suppression |
As the data indicates, nanoparticle curcumin demonstrates a lower IC50 value compared to standard curcumin in both Hep-G2 and HCT116 cell lines, suggesting enhanced cytotoxicity in vitro. Studies on liposomal curcumin also show significant dose-dependent growth suppression in cancer cells. The enhanced in vitro efficacy of these advanced formulations is often attributed to their ability to improve curcumin's solubility and cellular uptake.
II. Comparative Efficacy: In Vivo Studies
In vivo studies are crucial for evaluating the bioavailability and therapeutic efficacy of a drug in a living organism. Key pharmacokinetic parameters include the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which reflects the total drug exposure over time.
| Formulation | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Standard Curcumin | Rats | 12.6 (GC) | - | - | |
| SC Formulation | Rats | 17.79 | - | - | |
| VC Formulation | Rats | 9.92 | - | - | |
| Liposomal Curcumin | Mice | - | - | 7.8-fold (SL) | |
| Nanoparticle Curcumin | Rats | - | - | 9-fold |
Advanced formulations consistently demonstrate superior bioavailability compared to standard curcumin. For instance, nanoparticle encapsulation has been shown to improve the oral bioavailability of curcumin by at least 9-fold compared to curcumin administered with piperine as an absorption enhancer. Similarly, liposomal formulations have been reported to increase the total amount of curcumin in the blood by up to 7.8-fold. This enhanced bioavailability is a direct result of the protective encapsulation of curcumin, which prevents its rapid degradation and metabolism in the gastrointestinal tract.
In preclinical models of disease, these advanced formulations have shown enhanced therapeutic effects. For example, in a rat model of inflammatory osteolysis, liposomal curcumin was more potent than curcumin nanocrystals in reducing inflammation, even though the cellular uptake of the nanocrystals was quicker. Furthermore, in a mouse model of cancer, nanoparticulate curcumin was found to be more bioavailable and had a longer half-life than native curcumin, leading to a greater reduction in tumor size.
III. Experimental Protocols
A. In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the curcumin formulation and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.
B. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the bioavailability of different curcumin formulations.
-
Animal Acclimatization: Female Sprague-Dawley rats are acclimatized for at least one week before the experiment.
-
Dosing: The rats are divided into groups, and each group receives a single oral gavage or intravenous dose of a specific curcumin formulation (e.g., 250 mg/kg for oral administration).
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 30, 60, 120, 180 minutes) after administration.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Curcumin Quantification: The concentration of curcumin in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
IV. Visualizing the Mechanisms and Workflows
To better understand the action of curcumin and the experimental processes, the following diagrams illustrate a key signaling pathway, a standard experimental workflow, and the logical relationship between the different formulations.
Caption: Curcumin's inhibition of the NF-κB signaling pathway.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Formulation impact on curcumin's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. An Updated Review of Curcumin in Health Applications: In-vivo Studies and Clinical Trials – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo studies on the anticancer potential of curcumin and nanocurcumin [blj.journals.ekb.eg]
Validating Anti-Melanogenesis Effects in 3D Skin Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel agents that modulate skin pigmentation requires robust and reliable testing models. Three-dimensional (3D) skin models have emerged as a superior alternative to traditional 2D cell cultures and animal testing, offering a microenvironment that more closely mimics human skin. This guide provides an objective comparison of methodologies for validating the anti-melanogenesis effects of test compounds in 3D skin models, supported by experimental data and detailed protocols.
Comparison of 3D Skin Models for Melanogenesis Studies
The choice of a 3D skin model is critical and depends on the specific research question and available resources. Below is a comparison of commonly used models.
| Model Type | Key Characteristics | Advantages | Disadvantages |
| Reconstructed Human Pigmented Epidermis (RHPE) | Consists of keratinocytes and melanocytes forming a stratified epidermis on a scaffold (e.g., collagen-coated membrane).[1] | Relatively simple and cost-effective to establish. Good for screening and initial efficacy testing. | Lacks dermal components (fibroblasts), which play a role in regulating melanocyte activity. |
| Reconstructed Human Pigmented Skin (RHPS) / Full-Thickness Models | Contains dermal (fibroblasts) and epidermal (keratinocytes, melanocytes) layers.[1][2] Fibroblasts may be seeded in a scaffold (e.g., collagen matrix).[3] | More physiologically relevant due to the presence of dermal-epidermal interactions.[2] Allows for studying the influence of fibroblasts on pigmentation. | More complex and expensive to construct and maintain. |
| Commercial 3D Skin Models (e.g., EpiDermFT™) | Standardized, commercially available full-thickness or epidermal models. | High reproducibility and quality control. Well-characterized. | Can be costly. Limited flexibility for customization. |
| In-house 3D Co-culture Models | Often involve co-culturing human primary melanocytes and keratinocytes. Can be established on various scaffolds. | High degree of customization possible. Can be more cost-effective for large-scale studies if cell sources are readily available. | Can have higher variability compared to commercial models. Requires significant expertise to establish and maintain. |
Key Experimental Protocols for Validation
Accurate validation of an anti-melanogenesis effect relies on a combination of quantitative and qualitative assays.
Melanin Content Assay
This assay quantifies the amount of melanin produced in the 3D skin model.
Principle: Melanin pigment is extracted from the tissue lysate and quantified spectrophotometrically.
Protocol:
-
Harvest the 3D skin tissue and wash with Phosphate Buffered Saline (PBS).
-
Homogenize the tissue in a suitable buffer.
-
Pellet the pigment by centrifugation (e.g., 20,000 x g for 15 minutes).
-
Wash the pellet with an ethanol/ether mixture (1:1) to remove lipids.
-
Solubilize the melanin pellet in 1 M NaOH with 10% DMSO by heating (e.g., 60-95°C).
-
Measure the absorbance of the solubilized melanin at a wavelength between 470-492 nm.
-
Calculate the melanin concentration using a standard curve generated with synthetic melanin. The results can be normalized to the total protein content of the tissue lysate.
Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which is a colored product. The rate of formation of dopaquinone is measured by spectrophotometry.
Protocol:
-
Prepare a cell lysate from the 3D skin model.
-
In a 96-well plate, add the cell lysate to a buffer solution.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the tyrosinase substrate, L-3,4-dihydroxyphenylalanine (L-DOPA).
-
Incubate at a controlled temperature (e.g., 25°C).
-
Measure the change in absorbance at 475 nm over a specific period (e.g., 60 minutes).
-
The tyrosinase inhibitory activity is calculated as a percentage of the control (untreated) sample.
Gene and Protein Expression Analysis
This analysis provides insights into the molecular mechanisms by which a test compound exerts its anti-melanogenesis effect.
Key Genes/Proteins:
-
MITF (Microphthalmia-associated transcription factor): A master regulator of melanocyte development and melanogenesis.
-
TYR (Tyrosinase): The key enzyme in melanin synthesis.
-
TYRP1 (Tyrosinase-related protein 1): Involved in the stabilization of tyrosinase.
-
DCT/TYRP2 (Dopachrome tautomerase): Another enzyme in the melanin synthesis pathway.
Methods:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of the target genes.
-
Western Blotting: To quantify the protein levels of the target enzymes.
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of proteins within the 3D tissue structure.
Histological Analysis
Fontana-Masson Staining: This histological stain is used to visualize melanin granules within the layers of the 3D skin model, providing a qualitative assessment of pigmentation.
Data Presentation for Comparison
For clear and concise comparison of the efficacy of different anti-melanogenic compounds, data should be presented in a structured tabular format.
Table 1: Effect of Test Compounds on Melanin Content in a 3D Skin Model
| Compound | Concentration | Mean Melanin Content (% of Control) ± SD | p-value vs. Control |
| Vehicle Control | - | 100 ± 5.2 | - |
| Kojic Acid (Positive Control) | 100 µM | 45.8 ± 3.1 | < 0.01 |
| Test Compound A | 50 µM | 78.2 ± 4.5 | < 0.05 |
| 100 µM | 61.5 ± 3.9 | < 0.01 | |
| Test Compound B | 50 µM | 95.1 ± 6.0 | > 0.05 |
| 100 µM | 88.4 ± 5.3 | > 0.05 |
Table 2: Tyrosinase Inhibitory Activity of Test Compounds
| Compound | IC50 (µM) |
| Kojic Acid (Positive Control) | 25.3 |
| Test Compound A | 85.7 |
| Test Compound B | > 200 |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Experimental workflow for validating anti-melanogenesis effects.
Caption: Key signaling pathway in melanogenesis and potential targets.
References
A Head-to-Head Comparison of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one and Other Natural Antioxidants
In the landscape of natural compounds with therapeutic potential, antioxidants play a pivotal role in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a detailed, evidence-based comparison of the antioxidant properties of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a lesser-known curcuminoid, against three well-established natural antioxidants: curcumin, resveratrol, and quercetin. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the relative efficacy of these compounds.
Quantitative Antioxidant Activity
The antioxidant capacity of these compounds has been evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency—a lower IC50 value indicates greater antioxidant activity. The following table summarizes the available data from studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions can vary between studies.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) |
| This compound | Data not available in direct comparison | Data not available in direct comparison |
| Curcumin | 32.86[1] | ~22 (as curcumin-bis-β-D-glucoside)[1] |
| Resveratrol | Data varies significantly across studies | Data varies significantly across studies |
| Quercetin | ~5-10 (estimated from various sources) | 1.89 µg/mL (~6.26 µM)[2] |
Mechanisms of Antioxidant Action
The antioxidant effects of these polyphenolic compounds are not limited to direct radical scavenging. They also modulate endogenous antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles (including many natural antioxidants), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's antioxidant capacity.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant capacity studies, standardized experimental protocols are essential. Below are detailed methodologies for the commonly cited DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds (antioxidants)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test samples: Dissolve the test compounds and positive control in methanol to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test samples or positive control to the wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), resulting in a decrease in absorbance.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (antioxidants)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of working ABTS•+ solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Dissolve the test compounds and positive control in a suitable solvent to prepare a series of concentrations.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test samples or positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Experimental Workflow
A typical workflow for the comparative evaluation of natural antioxidants involves a multi-step process from sample preparation to data analysis.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, a curcuminoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 470466-05-8), this guide adheres to general best practices for the disposal of laboratory chemical waste.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one |
| Synonyms | A curcuminoid |
| CAS Number | 470466-05-8[1] |
| Molecular Formula | C₁₉H₁₆O₃ |
| Appearance | Yellow powder[1] |
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
Treat all solid forms of the compound, contaminated personal protective equipment (PPE), and any solutions containing it as hazardous waste.
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible chemicals. Specifically, store it separately from strong acids, bases, and oxidizing agents.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Disposal Request:
Experimental Protocols: Extraction of Curcuminoids
The following is a general protocol for the extraction of curcuminoids, the class of compounds to which (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one belongs, from turmeric. This provides context for how waste containing this compound might be generated.
Ultrasound-Assisted Extraction (UAE):
-
Sample Preparation: Grind dried turmeric rhizomes into a fine powder.
-
Extraction:
-
Place a known quantity of the turmeric powder into an extraction vessel.
-
Add a suitable solvent, such as ethanol or ethyl acetate.
-
Submerge the vessel in an ultrasonic bath and sonicate for a specified period.
-
-
Separation:
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the extract using a rotary evaporator to obtain the crude curcuminoid mixture.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography to isolate specific curcuminoids.
-
Signaling Pathways and Experimental Workflows
Curcuminoids are known to modulate various cellular signaling pathways, making them a subject of interest in drug development. The diagram below illustrates a simplified representation of some key pathways influenced by curcuminoids.[4]
Caption: Simplified diagram of key signaling pathways modulated by curcuminoids.
The following diagram outlines a general workflow for handling and disposing of chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
References
Personal protective equipment for handling (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one , a curcuminoid found in turmeric, requires careful handling in a laboratory setting to minimize exposure and ensure personnel safety.[1] The following guidelines are based on the known hazards of Curcumin, which is anticipated to have a similar hazard profile.
Hazard Summary
The primary hazards associated with curcuminoids like (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one are related to irritation of the skin, eyes, and respiratory system.[2][3] Ingestion and inhalation of the powdered form should be avoided.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation upon contact.[3] |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to prevent exposure during handling. The following table summarizes the recommended PPE.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical apron. | To prevent skin contact and irritation. |
| Respiratory Protection | NIOSH/MSHA-approved respirator for dusts and mists. | Required when handling the powder outside of a ventilated enclosure or when dust generation is likely. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standard laboratory safety protocols is crucial when working with this compound.
Engineering Controls:
-
Always handle the solid material in a well-ventilated area.
-
A chemical fume hood or a powder containment hood is recommended when weighing or transferring the powder to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Donning PPE: Put on a lab coat, followed by safety goggles and gloves. If handling larger quantities or if dust is anticipated, a respirator should be used.
-
Weighing and Transfer: Carefully weigh the required amount of the compound in a chemical fume hood or a balance enclosure to prevent the dispersal of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to remove any residual chemical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as chemical waste.
-
Do not allow the chemical to enter drains or waterways.
Visualizations
The following diagrams illustrate the logical workflow for safely handling (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and the decision-making process for selecting the appropriate PPE.
Caption: A workflow for the safe handling of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.
Caption: A decision tree for selecting appropriate PPE based on the handling task.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
